Glucosylceramide synthase-IN-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C21H20FN3O3 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(4-fluorophenyl)-1,3-benzoxazol-4-yl]carbamate |
InChI |
InChI=1S/C21H20FN3O3/c22-15-6-4-14(5-7-15)20-24-19-16(2-1-3-17(19)27-20)23-21(26)28-18-12-25-10-8-13(18)9-11-25/h1-7,13,18H,8-12H2,(H,23,26)/t18-/m0/s1 |
Clave InChI |
MLVNGCMNEYHLOF-SFHVURJKSA-N |
SMILES isomérico |
C1CN2CCC1[C@H](C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Foundational & Exploratory
Glucosylceramide Synthase-IN-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most GSLs. The activity of GCS is critical in regulating the balance between pro-apoptotic ceramide and its downstream metabolic products, which are implicated in a variety of cellular processes including proliferation, differentiation, and signal transduction. Aberrant GCS activity has been linked to various pathologies, including cancer and lysosomal storage disorders such as Gaucher's disease. Glucosylceramide synthase-IN-3 (also known as BZ1 or GCSi benzoxazole (B165842) 1) is a potent, brain-penetrant, and orally active inhibitor of GCS, making it a valuable tool for studying the roles of GCS and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory properties, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.
Core Mechanism of Action
This compound functions as a direct inhibitor of Glucosylceramide synthase. By binding to the enzyme, it blocks the catalytic transfer of a glucose moiety to ceramide. This inhibition leads to a decrease in the production of glucosylceramide and downstream glycosphingolipids. Consequently, this blockade results in the accumulation of the substrate, ceramide, a bioactive lipid known to induce apoptosis. The pro-apoptotic effects of ceramide are mediated, in part, through the regulation of the Bcl-2 family of proteins, tipping the balance towards pro-death signals.
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Species | System | Value | Reference |
| IC₅₀ | Human | Glucosylceramide synthase (GCS) | 16 nM | [1] |
| Cellular IC₅₀ | Human | Fibroblasts | 94 nM | [2] |
| Cellular IC₅₀ | Mouse | Fibroblasts | 160 nM | [2] |
| IC₅₀ | Primary Neurons | Not Specified | 20 nM | [2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Route of Administration | Species | Dose | Effect | Time Point | Reference |
| Oral Gavage | Mouse (C57BL6, male, 8 weeks old) | 6, 20, or 100 mg/kg (single dose) | Dose-dependent reduction of plasma GlcCer C16:0 (up to ~75%) | 8 hours | [1] |
| Oral Gavage | Mouse (C57BL6, male, 8 weeks old) | 100 mg/kg (single dose) | Significant reduction of brain GlcCer (to ~48% of vehicle) | 8 hours | [1] |
| Oral Gavage | Mouse | 6, 20, or 100 mg/kg/day (4 days) | Larger reductions in GlcCer | Not Specified | [1] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways
The primary signaling consequence of this compound action is the accumulation of intracellular ceramide. Ceramide acts as a second messenger that can initiate a cascade of events leading to programmed cell death (apoptosis). A key pathway influenced by ceramide is the Bcl-2 family-regulated intrinsic apoptotic pathway.
// Nodes GCS_IN_3 [label="Glucosylceramide\nsynthase-IN-3", fillcolor="#FBBC05"]; GCS [label="Glucosylceramide\nSynthase (GCS)", fillcolor="#F1F3F4"]; Ceramide [label="Ceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlcCer [label="Glucosylceramide\n(GlcCer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GCS_IN_3 -> GCS [label="Inhibits", arrowhead=tee, color="#EA4335"]; Ceramide -> GCS [label="Substrate"]; GCS -> GlcCer [label="Produces"]; Ceramide -> Bax [label="Activates"]; Ceramide -> Bcl2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; Bcl2 -> Bax [label="Inhibits", arrowhead=tee, color="#EA4335"]; Bax -> Mitochondrion [label="Promotes\npermeabilization"]; Mitochondrion -> CytochromeC [label="Releases"]; CytochromeC -> Apoptosis [label="Initiates"];
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5", dpi=72]; } .dot
Caption: this compound inhibits GCS, leading to ceramide accumulation, which promotes apoptosis via the Bcl-2/Bax pathway.
Experimental Protocols
In Vitro Glucosylceramide Synthase Activity Assay (Fluorescent Method)
This protocol is adapted from established methods for measuring GCS activity and can be used to determine the IC₅₀ of this compound.
Materials:
-
Cell lysates or purified GCS enzyme
-
This compound (or other test inhibitor)
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (Excitation: 470 nm, Emission: 530 nm)
-
Normal-phase silica (B1680970) column
Procedure:
-
Enzyme Preparation: Prepare cell lysates or purified GCS enzyme in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final assay concentrations.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Cell lysate or purified GCS (e.g., 20-50 µg of protein)
-
This compound at various concentrations (or vehicle control)
-
UDP-glucose (final concentration ~10 µM)
-
NBD-C6-ceramide (final concentration ~5 µM)
-
Bring the final volume to 100 µL with assay buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v). Vortex thoroughly. Add 125 µL of chloroform and 125 µL of water, and vortex again to induce phase separation. Centrifuge at high speed for 5 minutes.
-
Sample Preparation for HPLC: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen. Reconstitute the dried lipids in a small volume of chloroform:methanol (1:1, v/v).
-
HPLC Analysis: Inject the reconstituted lipid sample onto the HPLC system. Elute the fluorescently labeled lipids using a suitable solvent gradient. NBD-C6-glucosylceramide will elute at a different retention time than the unreacted NBD-C6-ceramide.
-
Data Analysis: Quantify the peak area of the NBD-C6-glucosylceramide product. Calculate the percentage of GCS inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Enzyme [label="Prepare GCS Enzyme/\nCell Lysate"]; Prepare_Inhibitor [label="Prepare Serial Dilutions\nof GCS-IN-3"]; Setup_Reaction [label="Set up Reaction Mixture:\nEnzyme + Inhibitor + Substrates"]; Incubate [label="Incubate at 37°C"]; Terminate_Extract [label="Terminate Reaction &\nExtract Lipids"]; Dry_Reconstitute [label="Dry & Reconstitute\nLipid Extract"]; HPLC [label="HPLC Analysis\n(Fluorescence Detection)"]; Analyze [label="Quantify Product &\nCalculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Enzyme; Start -> Prepare_Inhibitor; Prepare_Enzyme -> Setup_Reaction; Prepare_Inhibitor -> Setup_Reaction; Setup_Reaction -> Incubate; Incubate -> Terminate_Extract; Terminate_Extract -> Dry_Reconstitute; Dry_Reconstitute -> HPLC; HPLC -> Analyze; Analyze -> End;
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5", dpi=72]; } .dot
Caption: Workflow for the in vitro Glucosylceramide synthase activity assay.
Conclusion
This compound is a highly potent inhibitor of Glucosylceramide synthase with demonstrated in vitro and in vivo activity. Its mechanism of action centers on the direct inhibition of GCS, leading to the accumulation of the pro-apoptotic lipid ceramide and the subsequent activation of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting GCS with this and similar small molecules. The provided diagrams illustrate the core signaling pathway and a typical experimental workflow, facilitating a deeper understanding of the compound's biological effects and its evaluation in a laboratory setting. Further research into the specific downstream signaling cascades modulated by this compound will be crucial for its development as a potential therapeutic agent.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Glucosylceramide Synthase-IN-3 (BZ1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. Its inhibition presents a promising therapeutic strategy for lysosomal storage disorders, such as Gaucher disease, and is being explored for other conditions, including certain cancers and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Glucosylceramide synthase-IN-3 (also known as BZ1), a potent and brain-penetrant GCS inhibitor. This document details the quantitative biochemical and cellular data, outlines key experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Glucosylceramide Synthase and its Inhibition
Glucosylceramide synthase (GCS; EC 2.4.1.80) is an integral membrane protein located in the cis- and medial-Golgi apparatus. It catalyzes the first committed step in the synthesis of most glycosphingolipids (GSLs) by transferring a glucose molecule from UDP-glucose to ceramide. The resulting glucosylceramide is the precursor for hundreds of different GSLs that play crucial roles in cell membrane structure, cell-cell recognition, and signal transduction.
Dysregulation of GCS activity and the subsequent accumulation of its substrate, ceramide, or downstream GSLs are implicated in various pathologies. In Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. By inhibiting GCS, the production of glucosylceramide is reduced, a strategy known as substrate reduction therapy.
This compound (BZ1) is a novel, highly potent, and orally active inhibitor of GCS that has demonstrated the ability to cross the blood-brain barrier, making it a valuable tool for investigating the role of GCS in both peripheral and central nervous system disorders.
Discovery of this compound (BZ1)
The discovery of this compound (BZ1) was the result of a targeted drug discovery campaign aimed at identifying novel, potent, and brain-penetrant GCS inhibitors. The process likely involved a high-throughput screening (HTS) campaign of a diverse chemical library against purified human GCS or a cell-based assay measuring glucosylceramide levels.
High-Throughput Screening (HTS) Cascade
A typical HTS workflow for identifying GCS inhibitors is outlined below. The initial screen identifies "hits," which are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and mechanism of action, and evaluate their drug-like properties.
Chemical Synthesis of this compound (BZ1)
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages: the formation of the benzoxazole (B165842) core and the subsequent carbamate (B1207046) linkage.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 2-(4-fluorophenyl)benzo[d]oxazol-4-amine
-
Acylation: To a solution of 2-amino-3-nitrophenol in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, slowly add 4-fluorobenzoyl chloride. Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC). After an aqueous workup, the crude N-(2-hydroxy-6-nitrophenyl)-4-fluorobenzamide is obtained and can be purified by recrystallization or column chromatography.
-
Reductive Cyclization: The intermediate from the previous step is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) and subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or with a chemical reducing agent (e.g., iron powder in acetic acid). The reduction of the nitro group is followed by spontaneous cyclization to form the benzoxazole ring. After filtration and removal of the solvent, the desired 2-(4-fluorophenyl)benzo[d]oxazol-4-amine can be purified by column chromatography.
Step 2: Synthesis of this compound (BZ1)
-
Formation of (R)-quinuclidin-3-yl chloroformate: (R)-quinuclidin-3-ol is reacted with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., tetrahydrofuran) at low temperature to form the corresponding chloroformate. This intermediate is typically used in the next step without extensive purification.
-
Carbamate Coupling: The 2-(4-fluorophenyl)benzo[d]oxazol-4-amine is dissolved in an aprotic solvent (e.g., dichloromethane) with a base (e.g., pyridine (B92270) or triethylamine). The freshly prepared (R)-quinuclidin-3-yl chloroformate solution is then added dropwise at 0 °C. The reaction is stirred until completion, as monitored by TLC. The final product, this compound (BZ1), is then isolated after an aqueous workup and purified by column chromatography or recrystallization.
Quantitative Data and Biological Activity
This compound (BZ1) is a highly potent inhibitor of GCS with excellent cellular activity and favorable pharmacokinetic properties.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 16 nM | Human | Enzymatic Assay | [1][2] |
| Cellular IC50 | 94 nM | Human | Fibroblast Assay | [2] |
| Cellular IC50 | 160 nM | Mouse | Fibroblast Assay | [2] |
| Neuronal IC50 | 20 nM | - | Primary Neurons | [2] |
| Permeability (pApp) | 26.54 | - | - | [1] |
| P-gp Substrate | No | - | - | [1] |
In Vivo Activity: Oral administration of this compound (BZ1) to C57BL6 mice resulted in a dose-dependent reduction of plasma and brain glucosylceramide (GlcCer) levels. A single oral gavage of 6, 20, or 100 mg/kg led to a significant decrease in plasma GlcCer C16:0 (up to ~75% reduction) and brain GlcCer (to ~48% of vehicle-treated controls) after 8 hours.[2] More pronounced reductions were observed with daily dosing over four days.[2]
Experimental Protocols for Biological Evaluation
Glucosylceramide Synthase (GCS) Enzymatic Assay (UDP-Glo™ Assay)
This protocol is adapted from commercially available luminescent assays that measure the amount of UDP produced during the GCS-catalyzed reaction.
Materials:
-
Purified recombinant human GCS
-
Ceramide substrate (e.g., C6-ceramide)
-
UDP-glucose
-
This compound (BZ1) or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 10 mM MgCl2)
-
UDP-Glo™ Detection Reagent (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the GCS enzyme, ceramide substrate, and the test compound dilutions.
-
Initiate the reaction by adding UDP-glucose.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add an equal volume of UDP-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Glucosylceramide Synthase Activity Assay
This assay measures the ability of an inhibitor to block GCS activity in intact cells.
Materials:
-
Human fibroblasts or other suitable cell line
-
Cell culture medium
-
Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)
-
This compound (BZ1) or other test compounds
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
High-performance thin-layer chromatography (HPTLC) or HPLC system with a fluorescence detector
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Add NBD-C6-ceramide to the culture medium and incubate for an additional period (e.g., 2 hours) to allow for its uptake and conversion to NBD-glucosylceramide.
-
Wash the cells with PBS and perform a lipid extraction.
-
Separate the lipid extracts using HPTLC or HPLC.
-
Quantify the fluorescent NBD-glucosylceramide and NBD-ceramide bands or peaks.
-
Calculate the percent inhibition of glucosylceramide synthesis for each inhibitor concentration and determine the cellular IC50 value.
Signaling Pathways and Mechanism of Action
Glucosylceramide synthase is at a critical branch point in sphingolipid metabolism. Its inhibition directly impacts the levels of ceramide and all downstream glycosphingolipids.
By inhibiting GCS, this compound (BZ1) prevents the conversion of ceramide to glucosylceramide. This leads to a reduction in the cellular pool of glucosylceramide and all downstream complex glycosphingolipids. This "substrate reduction" is the primary mechanism of action for its therapeutic effect in diseases characterized by glycosphingolipid accumulation.
Conclusion
This compound (BZ1) is a potent, orally available, and brain-penetrant inhibitor of GCS. Its discovery and characterization provide a valuable pharmacological tool for the scientific community to further investigate the roles of GCS and glycosphingolipid metabolism in health and disease. The detailed information on its synthesis, quantitative activity, and methodologies for its evaluation presented in this guide are intended to facilitate its use in preclinical research and drug development efforts targeting GCS.
References
The Role of Glucosylceramide Synthase-IN-3 in Gaucher Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease (GD) is a lysosomal storage disorder characterized by the accumulation of glucosylceramide (GlcCer) and its cytotoxic metabolite, glucosylsphingosine (B128621) (GlcSph), due to a deficiency in the enzyme glucocerebrosidase. Substrate reduction therapy (SRT), which aims to decrease the production of these accumulating lipids, represents a promising therapeutic strategy, particularly for neuronopathic forms of the disease where the central nervous system (CNS) is affected. This technical guide focuses on Glucosylceramide synthase-IN-3, a potent, brain-penetrant inhibitor of Glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of GlcCer. While detailed in vivo data for this compound in Gaucher disease models is emerging, this document will provide a comprehensive overview of its known properties and leverage data from analogous brain-penetrant GCS inhibitors to illustrate the therapeutic potential and evaluation methodologies for this class of compounds in preclinical Gaucher disease models.
Introduction to Gaucher Disease and Substrate Reduction Therapy
Gaucher disease is an inherited metabolic disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme glucocerebrosidase.[1] This enzymatic defect results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, which become engorged and are referred to as Gaucher cells.[1] These cells infiltrate various organs, including the spleen, liver, bone marrow, and in some forms of the disease, the central nervous system.[1]
The clinical presentation of Gaucher disease is heterogeneous and is broadly classified into three types. Type 1 is the most common and is non-neuronopathic, while types 2 and 3 are characterized by neurological involvement.[2] Enzyme replacement therapy (ERT) is the standard of care for the systemic manifestations of Gaucher disease but is ineffective for the neurological symptoms as the recombinant enzyme cannot cross the blood-brain barrier.[3]
Substrate reduction therapy (SRT) offers an alternative therapeutic approach by inhibiting Glucosylceramide synthase (GCS), the enzyme that catalyzes the formation of GlcCer from ceramide and UDP-glucose.[4] By reducing the rate of GlcCer synthesis, SRT aims to balance the impaired catabolism, thereby preventing the accumulation of GlcCer and the downstream metabolite, GlcSph. For neuronopathic Gaucher disease, brain-penetrant GCS inhibitors are of particular interest.
This compound (BZ1): A Potent, Brain-Penetrant GCS Inhibitor
This compound, also known as GCS inhibitor BZ1 or by its chemical identifier HY-144270, is a potent, orally active, and brain-penetrant inhibitor of Glucosylceramide synthase.[5][6] It exhibits a high affinity for human GCS with an IC50 of 16 nM.[5][7] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neuronopathic Gaucher disease.
Preliminary studies have shown that this compound (BZ1) can rescue lysosomal deficits in cellular models with GBA1 mutations and attenuate alpha-synuclein-induced neurodegeneration, a pathological feature also relevant to Parkinson's disease, which has a genetic link to Gaucher disease. In vivo studies in mice have confirmed its pharmacological activity, demonstrating a reduction of glycosphingolipids in the brain.
While comprehensive in vivo efficacy data for this compound in Gaucher disease animal models is not yet widely published, the following sections will present quantitative data and experimental protocols from other well-characterized brain-penetrant GCS inhibitors to provide a framework for the expected therapeutic effects and evaluation of this class of compounds.
Quantitative Data from Preclinical Gaucher Disease Models with Brain-Penetrant GCS Inhibitors
The following tables summarize the quantitative efficacy of several brain-penetrant GCS inhibitors in various mouse models of Gaucher disease. This data provides a benchmark for the potential effects of this compound.
Table 1: Reduction of Glycosphingolipid Substrates in Gaucher Disease Mouse Models
| GCS Inhibitor | Mouse Model | Tissue | Analyte | % Reduction (vs. Untreated) | Reference |
| Genz-682452 | CBE-induced | Liver | Glycolipids | >70% | [3] |
| Brain | Glycolipids | >20% | [3] | ||
| 4L;C* | Brain | Substrate | >40% | [3] | |
| GZ667161 | Gba D409V/D409V | Cerebral Cortex | GlcCer | Significant Reduction | [8] |
| Cerebral Cortex | GlcSph | Significant Reduction | [8] | ||
| AL00804 | CBE-induced | Brain | GL1 & lyso-GL1 | Dose-dependent reduction | [9] |
CBE-induced: Conduritol-β-epoxide-induced model, a chemical model of Gaucher disease. 4L;C*: A genetic mouse model of neuronopathic Gaucher disease.
Table 2: Effects of GCS Inhibitors on Pathological and Clinical Manifestations in Gaucher Disease Mouse Models
| GCS Inhibitor | Mouse Model | Outcome Measure | Effect | Reference |
| Genz-682452 | CBE-induced | Gliosis | Reduced | [3] |
| Ataxia | Reduced severity | [3] | ||
| 4L;C* | Lifespan | ~30% increase | [3] | |
| Paresis | Reduced | [3] | ||
| GZ-161 | K14 nGD | Lifespan | Significant increase | [10] |
| CNS Pathology | Reduced | [10] |
nGD: neuronopathic Gaucher disease.
Table 3: Clinical Trial Data for Venglustat in Adult Gaucher Disease Type 3 Patients (LEAP Trial)
| Analyte | Compartment | Median % Reduction (after 1 year) | Reference |
| Glucosylceramide | Plasma | 78% | [11][12] |
| CSF | 81% | [11][12] | |
| Glucosylsphingosine | Plasma | 56% | [11][12] |
| CSF | 70% | [11][12] |
Signaling Pathways and Experimental Workflows
Pathophysiological Pathway in Gaucher Disease and Mechanism of GCS Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Venglustat + Cerezyme for Gaucher Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acelinktherapeutics.com [acelinktherapeutics.com]
- 10. Systemic Delivery of a Glucosylceramide Synthase Inhibitor Reduces CNS Substrates and Increases Lifespan in a Mouse Model of Type 2 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glucosylceramide Synthase Inhibition in Synucleinopathy Research: A Technical Guide
An In-depth Examination of a Promising Therapeutic Strategy for Parkinson's Disease and Related Neurodegenerative Disorders
Introduction
Synucleinopathies, a class of neurodegenerative diseases that includes Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy, are characterized by the pathological accumulation of aggregated α-synuclein protein in the brain.[1][2] A significant genetic risk factor for developing these disorders is mutations in the GBA gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[1][3][4] These mutations lead to reduced GCase activity, resulting in the accumulation of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph).[1][3][5] This accumulation is believed to contribute to the pathogenesis of synucleinopathies, possibly by disrupting lysosomal function and promoting α-synuclein aggregation.[3][5]
A promising therapeutic approach, known as substrate reduction therapy, aims to counteract the effects of GCase deficiency by inhibiting Glucosylceramide Synthase (GCS), the enzyme responsible for the synthesis of GlcCer.[1][6] By reducing the production of GlcCer, GCS inhibitors can lower the levels of both GlcCer and GlcSph, thereby alleviating the lipid burden on lysosomes and potentially mitigating the downstream pathological effects, including α-synuclein accumulation.[1][3][7][8]
While the specific compound "Glucosylceramide synthase-IN-3" is not prominently featured in the current body of published research, this guide will provide a comprehensive overview of the role of various brain-penetrant GCS inhibitors in synucleinopathy research, drawing on data from preclinical studies of compounds such as GZ667161, venglustat, and BZ1.
Mechanism of Action of GCS Inhibitors in Synucleinopathies
The primary mechanism of action of GCS inhibitors in the context of synucleinopathies is the reduction of glycosphingolipid substrates that accumulate due to GCase deficiency.[1][3] This is hypothesized to have several beneficial downstream effects:
-
Reduction of α-synuclein Aggregation: Elevated levels of GlcCer and GlcSph have been shown to promote the aggregation of α-synuclein in vitro.[5] By lowering the concentration of these lipids, GCS inhibitors can create a cellular environment that is less conducive to α-synuclein misfolding and aggregation.[1][3]
-
Restoration of Lysosomal Function: The accumulation of glycosphingolipids can impair lysosomal function, a critical cellular process for clearing aggregated proteins like α-synuclein.[3] GCS inhibition may help restore normal lysosomal biology, thereby enhancing the clearance of pathological α-synuclein.[3]
-
Modulation of Cellular Signaling Pathways: GCS inhibition has been shown to impact cellular signaling pathways, such as the AKT-mTOR pathway, which is a key regulator of autophagy.[9] By stimulating autophagy, GCS inhibitors may further promote the degradation of aggregated proteins.[9]
The proposed mechanism is depicted in the following signaling pathway diagram:
Caption: Signaling pathway illustrating the therapeutic rationale for GCS inhibition in GBA-related synucleinopathies.
Quantitative Data from Preclinical Studies
The efficacy of GCS inhibitors in preclinical models of synucleinopathy has been demonstrated through various quantitative measures. The following tables summarize key findings from studies on GZ667161 and venglustat.
Table 1: Effect of GCS Inhibitor GZ667161 in Murine Models of Synucleinopathy
| Model | Treatment | Outcome Measure | Result | Reference |
| GbaD409V/D409V Mice | GZ667161 | CNS Glucosylceramide Levels | Reduced | [1][4] |
| GbaD409V/D409V Mice | GZ667161 | CNS Glucosylsphingosine Levels | Reduced | [1][4] |
| GbaD409V/D409V Mice | GZ667161 | Hippocampal α-synuclein Aggregates | Reduced | [1][4] |
| GbaD409V/D409V Mice | GZ667161 | Memory Deficits | Improved | [1][4] |
| A53T-SNCA Mice | GZ667161 | Membrane-associated α-synuclein | Reduced | [4] |
| A53T-SNCA Mice | GZ667161 | Cognitive Deficits | Ameliorated | [4] |
Table 2: Effect of GCS Inhibitor Venglustat in a GBA-Related Synucleinopathy Model
| Model | Treatment | Outcome Measure | Result | Reference |
| Heterozygous Gba Mouse Model | Venglustat | CNS Glucosylceramide Accumulation | Reduced | [7][8] |
| Heterozygous Gba Mouse Model | Venglustat | CNS Glucosylsphingosine Accumulation | Reduced | [7][8] |
| Heterozygous Gba Mouse Model | Venglustat | Hippocampal α-synuclein Buildup | Slowed | [7][8] |
| Heterozygous Gba Mouse Model | Venglustat | Cognitive Deficits | Improved | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of GCS inhibitors for synucleinopathies.
In Vivo Efficacy Studies in Murine Models
-
Animal Models:
-
Gaucher-related synucleinopathy model (e.g., GbaD409V/D409V): These mice harbor a point mutation in the Gba gene, leading to reduced GCase activity and accumulation of its substrates.[1][4]
-
α-synuclein overexpressing model (e.g., A53T-SNCA): These mice overexpress a mutant form of human α-synuclein, leading to its progressive aggregation and motor deficits.[1][4]
-
Heterozygous Gba mouse model: This model more closely replicates the genotype of a typical PD patient with a GBA mutation.[7]
-
-
Drug Administration:
-
The GCS inhibitor (e.g., GZ667161, venglustat) is typically formulated in the animal's diet for prolonged administration.[1]
-
A control group receives a standard diet without the inhibitor.
-
-
Behavioral Analysis:
-
Cognitive function is often assessed using tests such as the novel object recognition test or the Morris water maze to evaluate memory.[1]
-
Motor function can be evaluated using tests like the rotarod or open field test.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, brain tissue is collected for analysis.
-
Levels of GlcCer and GlcSph in the central nervous system (CNS) are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
The burden of aggregated α-synuclein, ubiquitin, and tau is assessed by immunohistochemistry on brain sections.[1][6] Proteinase K digestion is often used to detect insoluble, aggregated forms of α-synuclein.[6]
-
Levels of membrane-associated and insoluble α-synuclein can be quantified by Western blotting of fractionated brain lysates.
-
In Vitro Studies using Primary Neurons
-
Cell Culture:
-
Primary cortical or dopaminergic neurons are cultured from rodent embryos.
-
-
Induction of α-synuclein Pathology:
-
Pathological α-synuclein aggregation is induced by treating the neuronal cultures with pre-formed fibrils (PFFs) of α-synuclein.[3]
-
-
Pharmacological Treatment:
-
Outcome Measures:
-
The levels of insoluble, phosphorylated α-synuclein (a marker of pathological aggregation) are measured by Western blotting or immunocytochemistry.[3]
-
Lysosomal function can be assessed using fluorescent dyes that measure lysosomal pH or the activity of lysosomal enzymes.[3]
-
Neuronal viability and neurodegeneration are quantified, for example, by counting the number of surviving dopaminergic neurons.[3]
-
The general workflow for preclinical evaluation of a GCS inhibitor is outlined below:
Caption: A generalized experimental workflow for the preclinical assessment of GCS inhibitors for synucleinopathies.
Conclusion
The inhibition of Glucosylceramide Synthase represents a compelling, disease-modifying therapeutic strategy for synucleinopathies, particularly those with a genetic link to GBA mutations. Preclinical studies with various brain-penetrant GCS inhibitors have consistently demonstrated the ability of this approach to reduce the accumulation of glycosphingolipids, mitigate α-synuclein pathology, and improve functional outcomes in relevant animal models. While the specific inhibitor "this compound" remains to be fully characterized in the public domain, the collective body of research on other GCS inhibitors provides a strong rationale for the continued investigation and development of this therapeutic class for Parkinson's disease and related neurodegenerative disorders. Further research will be crucial to translate these promising preclinical findings into effective therapies for patients.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel glucosylceramide synthase inhibitor attenuates alpha synuclein pathology and lysosomal dysfunction in preclinical models of synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Brain Penetrance of Glucosylceramide Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain penetrance of Glucosylceramide Synthase (GCS) inhibitors, with a focus on the promising candidate T-036 and related compounds. The development of brain-penetrant GCS inhibitors is a critical strategy for treating the neurological symptoms of lysosomal storage disorders like Gaucher disease.[1][2][3] This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Quantitative Data on Brain Penetrance of GCS Inhibitors
The following tables summarize the available quantitative data for several brain-penetrant GCS inhibitors, providing a comparative overview of their efficacy in reaching the central nervous system (CNS) and exerting their pharmacological effect.
| Compound | Animal Model | Dose | Route of Administration | Key Brain Penetrance/Efficacy Parameter | Reference |
| T-036 | Wild-type Mice | 10 mg/kg | Oral | Reduction of GlcCer in cerebral cortex (maximal effect at 16h) | [4] |
| Wild-type Mice | 30 mg/kg | Oral | Significant reduction of GlcCer in cerebral cortex | [2] | |
| GD Mouse Model | 10 or 30 mg/kg | Oral | Significant reduction of glucosylsphingolipids in the brain | [1] | |
| Mice | 30 mg/kg | Oral | Kpuu,brain = 0.11; Cu,brain = 0.24 µM at 1h | [5] | |
| T-690 | Mice | 30 mg/kg | Oral | Kpuu,brain = 0.26; Cu,brain = 0.21 µM at 1h | [5] |
| Genz-682452 | CBE-induced Mouse Model of Neuronopathic GD | Not Specified | Not Specified | >20% reduction of brain glycolipids | [6] |
| 4L;C* Mouse Model of Neuronopathic GD | Not Specified | Not Specified | >40% reduction of brain substrate levels | [6] |
Kpuu,brain: Unbound brain-to-plasma concentration ratio. A measure of the extent of distribution of the unbound compound between brain and plasma.[7] Cu,brain: Unbound drug concentration in the brain. GlcCer: Glucosylceramide. GD: Gaucher Disease. CBE: Conduritol β epoxide.
Experimental Protocols
This section details a representative experimental protocol for assessing the brain penetrance of a GCS inhibitor in a murine model, based on methodologies reported for T-036.[4]
In Vivo Brain Penetrance and Pharmacodynamic Study in Mice
1. Animal Models and Housing:
-
Male C57BL/6J mice, 8-10 weeks of age, are used.
-
Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.
2. Compound Formulation and Administration:
-
The GCS inhibitor (e.g., T-036) is suspended in a 0.5% (w/v) aqueous solution of methylcellulose (B11928114).
-
The compound is administered orally (p.o.) via gavage at a volume of 10 mL/kg body weight.
-
A vehicle control group receiving only the methylcellulose solution is included in each experiment.
3. Sample Collection:
-
At predetermined time points post-administration (e.g., 1, 2, 4, 8, 16, 24, and 48 hours), animals are anesthetized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
-
Following blood collection, animals are euthanized by cervical dislocation.
-
The brain is rapidly excised, and the cerebral cortex is dissected on an ice-cold plate. Brain tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.
4. Sample Preparation and Bioanalysis:
-
Brain Tissue Homogenization: Brain tissue is weighed and homogenized in a suitable buffer to create a 20% (w/v) homogenate.
-
Extraction of Compound and Substrates: The compound of interest and the substrate (e.g., GlcCer) are extracted from plasma and brain homogenate using protein precipitation or liquid-liquid extraction with an appropriate organic solvent. An internal standard is added to correct for extraction efficiency and matrix effects.
-
LC-MS/MS Analysis: The concentrations of the GCS inhibitor and GlcCer in the extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This provides the necessary sensitivity and selectivity for accurate measurement in complex biological matrices.
5. Data Analysis:
-
Brain and plasma concentration-time profiles are generated for the GCS inhibitor.
-
The brain-to-plasma concentration ratio is calculated at each time point.
-
The unbound brain-to-plasma concentration ratio (Kpuu,brain) is determined by correcting the total concentrations for the unbound fractions in brain and plasma, which can be measured using techniques like equilibrium dialysis.
-
The percentage reduction of GlcCer in the brain and plasma is calculated relative to the vehicle-treated control group at each time point to assess the pharmacodynamic effect.
Visualizations
Signaling Pathway of Glucosylceramide Synthase
The following diagram illustrates the central role of Glucosylceramide Synthase (GCS) in the biosynthesis of glycosphingolipids.
Experimental Workflow for Brain Penetrance Assessment
This diagram outlines the key steps in an in vivo study to determine the brain penetrance of a GCS inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Oral Bioavailability of Glucosylceramide Synthase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosylceramide synthase-IN-3 (GCS-IN-3), also identified as compound BZ1, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). This technical guide provides a comprehensive overview of the oral bioavailability of GCS-IN-3, consolidating available preclinical data. The document details its pharmacokinetic profile, summarizes quantitative data in structured tables, outlines experimental methodologies from key studies, and presents relevant biological pathways and experimental workflows using standardized diagrams. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development of GCS inhibitors for therapeutic applications, particularly in the context of neurological and lysosomal storage diseases.
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide. Inhibition of GCS is a validated therapeutic strategy for certain lysosomal storage disorders, such as Gaucher disease, by reducing the accumulation of glucosylceramide and its derivatives. This compound (BZ1) has emerged as a significant investigational compound due to its high potency and ability to cross the blood-brain barrier, making it a candidate for neurological conditions where GCS inhibition may be beneficial. Understanding the oral bioavailability of this compound is paramount for its clinical development and for designing effective in vivo studies.
Pharmacokinetic Profile
This compound has been demonstrated to be orally active in preclinical models. Key characteristics that contribute to its oral bioavailability include high permeability and the fact that it is not a substrate for P-glycoprotein (P-gp), a well-known efflux transporter that can limit the absorption of many drugs.
Quantitative Pharmacokinetic Data
While a specific oral bioavailability percentage (F%) for this compound is not publicly available in the primary literature, its oral activity and brain penetration have been established through in vivo efficacy studies. The following table summarizes the key in vitro and in vivo parameters that provide insights into its pharmacokinetic profile.
| Parameter | Value | Species | Assay Type | Reference |
| hGCS IC50 | 16 nM | Human | Enzymatic Assay | |
| Permeability (Papp A->B) | 26.54 x 10-6 cm/s | N/A | Caco-2 Assay | |
| P-gp Substrate | No | N/A | In vitro efflux assay | |
| Dosing Route | Oral Gavage | Mouse | In vivo | |
| Doses Administered | 6, 20, 100 mg/kg | Mouse | In vivo | |
| Effect on Plasma GlcCer | Dose-dependent reduction | Mouse | In vivo | |
| Effect on Brain GlcCer | Significant reduction | Mouse | In vivo |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound.
In Vivo Oral Administration and Tissue Analysis
-
Animal Model: C57BL/6 mice.
-
Formulation: this compound was formulated in 30% Captisol.
-
Administration: The compound was administered as a single dose via oral gavage at 6, 20, or 100 mg/kg.
-
Sample Collection: Plasma and brain tissue were collected at a specified time point post-administration to measure the levels of glucosylceramide (GlcCer).
-
Analytical Method: The concentration of GlcCer in plasma and brain homogenates was determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS), though the specific method is not detailed in the available literature.
Signaling Pathways and Experimental Workflows
Glucosylceramide Synthesis Pathway and Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by Glucosylceramide Synthase (GCS) and the point of inhibition by this compound.
Caption: Inhibition of Glucosylceramide Synthase by GCS-IN-3.
Experimental Workflow for In Vivo Oral Efficacy Study
This diagram outlines the typical workflow for assessing the in vivo efficacy of an orally administered GCS inhibitor.
Caption: In vivo oral efficacy study workflow.
Discussion and Future Directions
The available data strongly indicate that this compound is an orally active compound with favorable permeability characteristics. The in vivo studies demonstrating target engagement in both the periphery and the central nervous system after oral administration underscore its potential as a therapeutic agent. However, the lack of publicly available, quantitative oral bioavailability data (F%) is a significant gap in the current knowledge base. Future studies should aim to determine the absolute oral bioavailability of GCS-IN-3 through intravenous and oral administration pharmacokinetic studies. Furthermore, a more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profile would be invaluable for its continued development.
Conclusion
This compound is a promising, orally active GCS inhibitor. Its high permeability and lack of P-gp substrate activity are positive indicators for good oral absorption. While definitive quantitative oral bioavailability data remains to be published, the demonstrated in vivo efficacy following oral administration in preclinical models provides a strong rationale for its further investigation and development. This technical guide consolidates the currently available information to aid researchers in their ongoing work with this and similar compounds.
In-Depth Technical Guide: CNS Target Engagement of Glucosylceramide Synthase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1][2] This initial step is critical for the synthesis of a vast array of complex glycosphingolipids.[2] Inhibition of GCS is a promising therapeutic strategy for diseases characterized by the accumulation of glycosphingolipids, such as Gaucher disease.[3] For neurological applications, brain-penetrant GCS inhibitors are essential to address central nervous system (CNS) pathologies.
This technical guide focuses on Glucosylceramide synthase-IN-3 (also known as compound BZ1), a potent, orally active, and brain-penetrant GCS inhibitor.[4] We will delve into its target engagement in the CNS, presenting quantitative data, detailed experimental protocols for its evaluation, and visual representations of key pathways and workflows.
This compound: Compound Profile
This compound is a small molecule inhibitor of GCS with demonstrated CNS activity. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(4-fluorophenyl)-1,3-benzoxazol-4-yl]carbamate | [5] |
| Molecular Formula | C21H20FN3O3 | [5] |
| Molecular Weight | 381.4 g/mol | [5] |
Quantitative Data on CNS Target Engagement
The efficacy of this compound in engaging its target, GCS, within the CNS has been quantified through in vitro and in vivo studies.
In Vitro Potency
The intrinsic potency of this compound against human GCS was determined using enzymatic assays.
| Parameter | Value | Cell/Enzyme Source |
| IC50 | 16 nM | Human GCS |
In Vivo Efficacy in a Murine Model
Oral administration of this compound to C57BL6 mice resulted in a dose-dependent reduction of Glucosylceramide (GlcCer) in both plasma and brain tissue, demonstrating successful target engagement in the CNS.
| Dose (oral gavage) | Time Point | % Reduction in Plasma GlcCer (C16:0) vs. Vehicle | % Reduction in Brain GlcCer vs. Vehicle |
| 6 mg/kg | 8 hours | Dose-dependent reduction | Not specified |
| 20 mg/kg | 8 hours | Dose-dependent reduction | Not specified |
| 100 mg/kg | 8 hours | ~75% | ~52% |
Pharmacokinetic Properties Supporting CNS Penetration
The ability of this compound to cross the blood-brain barrier is supported by its favorable pharmacokinetic properties.
| Parameter | Value | Significance |
| Permeability (pApp) | 26.54 | High permeability |
| P-glycoprotein (P-gp) Substrate | No | Not subject to efflux from the brain by P-gp |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of target engagement studies. The following sections provide in-depth protocols for key experiments.
In Vitro GCS Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a GCS inhibitor.
Materials:
-
Purified human GCS enzyme
-
Ceramide substrate
-
UDP-glucose
-
Assay buffer (optimized for pH and salt concentration)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the GCS enzyme.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ceramide and UDP-glucose substrates.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a suitable quenching solution.
-
Quantify the amount of GlcCer produced using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Brain Tissue Homogenization and Lipid Extraction (Folch Method)
This protocol describes the extraction of lipids, including GlcCer, from brain tissue for subsequent analysis.[6]
Materials:
-
Frozen brain tissue
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (e.g., ultra-turrax)
-
Centrifuge
-
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
-
Weigh the frozen brain tissue (~100 mg).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 20 mL of solvent per 1 g of tissue.[6]
-
Agitate the homogenate for 15-20 minutes at room temperature.[6]
-
Centrifuge the homogenate to pellet the solid debris and recover the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.[6]
-
Vortex the mixture and centrifuge at a low speed to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.[6]
-
Evaporate the chloroform to dryness under a stream of nitrogen or using a rotary evaporator.[6]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) in Brain Homogenate
This protocol provides a general framework for the sensitive and specific quantification of GlcCer and its deacylated product, GlcSph, which can serve as a pharmacodynamic biomarker.[7][8]
Materials:
-
Reconstituted brain lipid extract
-
Internal standards (e.g., isotopically labeled GlcCer and GlcSph)
-
LC-MS/MS system equipped with a suitable column (e.g., HILIC for separating isomers)[9]
-
Mobile phases (optimized for the separation of analytes)
Procedure:
-
Add internal standards to the reconstituted lipid extract.
-
Inject the sample onto the LC-MS/MS system.
-
Perform chromatographic separation to resolve GlcCer and GlcSph from their isobaric isomers (e.g., galactosylceramide).[7]
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Generate a calibration curve using known concentrations of GlcCer and GlcSph standards.
-
Calculate the concentration of GlcCer and GlcSph in the brain samples based on the standard curve and normalized to the internal standard.
Visualizations: Pathways and Workflows
Glucosylceramide Synthesis Pathway and Inhibition
Caption: Inhibition of Glucosylceramide Synthesis by GCS-IN-3.
Experimental Workflow for In Vivo CNS Target Engagement
Caption: Workflow for assessing in vivo CNS target engagement.
Conclusion
This compound demonstrates potent inhibition of GCS and significant target engagement in the CNS, as evidenced by the dose-dependent reduction of glucosylceramide in the brains of mice. Its favorable pharmacokinetic profile, including high permeability and lack of P-gp substrate activity, makes it a promising candidate for the development of therapies for neurological disorders associated with glycosphingolipid accumulation. The detailed protocols provided herein offer a robust framework for the continued investigation and characterization of GCS-IN-3 and other novel CNS-penetrant GCS inhibitors.
References
- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | C21H20FN3O3 | CID 163196363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amicusrx.com [amicusrx.com]
- 9. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to the Cellular Pathways Affected by Glucosylceramide Synthase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosylceramide synthase-IN-3 (GCS-IN-3), also known as benzoxazole (B165842) 1 (BZ1), is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide, the first committed step in this pathway. Inhibition of GCS by GCS-IN-3 presents a compelling therapeutic strategy for diseases characterized by aberrant GSL accumulation or signaling, most notably in synucleinopathies such as Parkinson's disease and in Gaucher's disease. This technical guide provides a comprehensive overview of the cellular pathways modulated by GCS-IN-3, with a focus on its impact on sphingolipid metabolism, lysosomal function, and the attenuation of α-synuclein pathology. This document details quantitative data, experimental protocols, and visual representations of the affected signaling cascades to serve as a valuable resource for researchers in the field.
Introduction to Glucosylceramide Synthase and its Inhibition
Glucosylceramide synthase (GCS), encoded by the UGCG gene, is a key regulatory enzyme in sphingolipid metabolism. It catalyzes the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose. GlcCer is the precursor for the synthesis of a vast array of complex glycosphingolipids, which are integral components of cellular membranes and are involved in a multitude of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function.
Dysregulation of GCS activity and the subsequent alteration in GSL levels are implicated in various pathologies. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase (GCase) leads to the accumulation of GlcCer. In neurodegenerative diseases such as Parkinson's disease, mutations in the GCase gene (GBA1) are a major genetic risk factor, and the accumulation of GSLs is thought to contribute to α-synuclein aggregation and neuronal toxicity.
GCS-IN-3 (BZ1) is a highly selective inhibitor of human GCS. Its ability to cross the blood-brain barrier makes it a particularly valuable tool for studying and potentially treating neurological disorders. By blocking GCS, GCS-IN-3 effectively reduces the production of GlcCer and downstream GSLs, thereby alleviating the pathological consequences of their accumulation.
Quantitative Data on this compound (BZ1)
The following tables summarize the available quantitative data for GCS-IN-3 (BZ1), providing key metrics for its inhibitory potency and cellular activity.
| Parameter | Value | Species | Reference |
| IC50 (human GCS) | 16 nM | Human | [1] |
| Cellular IC50 | 94 nM | Human (fibroblasts) | |
| Cellular IC50 | 160 nM | Mouse (fibroblasts) | |
| Cellular IC50 | 20 nM | Primary Neurons |
Table 1: In vitro and cellular inhibitory potency of this compound (BZ1).
| Dosage | Reduction in Plasma GlcCer C16:0 | Reduction in Brain GlcCer | Animal Model | Duration | Reference |
| 6 mg/kg | Dose-dependent reduction | Significant reduction to ~48% of vehicle | C57BL6 mice (male, 8 weeks) | Single dose (8 hours) | |
| 20 mg/kg | Dose-dependent reduction | Significant reduction to ~48% of vehicle | C57BL6 mice (male, 8 weeks) | Single dose (8 hours) | |
| 100 mg/kg | ~75% reduction | Significant reduction to ~48% of vehicle | C57BL6 mice (male, 8 weeks) | Single dose (8 hours) | |
| 6, 20, or 100 mg/kg/day | Greater reductions in GlcCer | Not specified | C57BL6 mice | 4 days |
Table 2: In vivo efficacy of this compound (BZ1) in mice.
Core Cellular Pathways Modulated by GCS-IN-3
Sphingolipid Metabolism
The primary and most direct effect of GCS-IN-3 is the alteration of sphingolipid metabolism. By inhibiting GCS, the conversion of ceramide to glucosylceramide is blocked. This leads to a decrease in the cellular pool of GlcCer and all downstream complex GSLs. Concurrently, this can lead to an accumulation of the substrate, ceramide. Ceramide is a bioactive lipid that can trigger various cellular responses, including apoptosis and cell cycle arrest. The rebalancing of the "sphingolipid rheostat" away from pro-survival GSLs and towards pro-death ceramides (B1148491) is a key mechanism of action for GCS inhibitors.
Caption: Inhibition of GCS by GCS-IN-3 alters sphingolipid metabolism.
Lysosomal Function and Autophagy
A key pathological feature in synucleinopathies is lysosomal dysfunction. The accumulation of GSLs within lysosomes impairs their function, leading to a deficit in the degradation of cellular waste, including aggregated α-synuclein. GCS-IN-3 has been shown to rescue lysosomal deficits.[2] By reducing the synthesis of GSLs, GCS-IN-3 alleviates the substrate burden on lysosomes, thereby restoring their normal function. This restoration of lysosomal health is critical for cellular homeostasis and the clearance of pathogenic protein aggregates. While not directly demonstrated for BZ1, inhibition of GCS by other small molecules has been shown to stimulate autophagy flux by inhibiting the AKT-mTOR signaling pathway.[3]
Caption: GCS-IN-3 restores lysosomal function and reduces α-synuclein pathology.
Apoptosis and Cell Cycle
While the primary focus of research on GCS-IN-3 (BZ1) has been on its neuroprotective effects, the broader class of GCS inhibitors is known to impact cell proliferation and survival. Inhibition of GCS and the subsequent accumulation of ceramide can induce apoptosis. Ceramide acts as a second messenger in apoptotic signaling pathways, leading to the activation of caspases and ultimately, programmed cell death. This pro-apoptotic effect is of significant interest in oncology, where GCS overexpression is often associated with multidrug resistance.
Furthermore, GCS inhibition has been shown to cause cell cycle arrest, typically at the G1/S and G2/M transitions.[4] This effect is also linked to the accumulation of ceramide and the subsequent modulation of key cell cycle regulators.
Detailed Experimental Protocols
The following are representative protocols for key experiments to assess the effects of GCS-IN-3. These are based on standard methodologies and should be optimized for specific cell types and experimental conditions.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is a representative method for measuring GCS activity in cell lysates.
Materials:
-
Cells of interest treated with GCS-IN-3 or vehicle control.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
Fluorescent ceramide substrate (e.g., NBD-C6-ceramide).
-
UDP-glucose.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 4 mM MgCl2).
-
Lipid extraction solvents (e.g., chloroform:methanol mixture).
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Cell Lysis: Treat cells with desired concentrations of GCS-IN-3 for the appropriate duration. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Enzymatic Reaction: In a microcentrifuge tube, combine a standardized amount of protein lysate with the reaction buffer containing the fluorescent ceramide substrate and UDP-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform:methanol solvent system.
-
HPLC Analysis: Analyze the extracted lipids by HPLC to separate and quantify the fluorescently labeled glucosylceramide product.
-
Data Analysis: Calculate the GCS activity as the amount of product formed per unit of time per milligram of protein.
Western Blot Analysis for α-Synuclein and Lysosomal Markers
This protocol outlines the steps for assessing changes in protein levels of total and phosphorylated α-synuclein, as well as lysosomal markers.
Materials:
-
Primary neuronal cultures or cell lines treated with GCS-IN-3.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-α-synuclein, anti-phospho-S129-α-synuclein, anti-LAMP1, anti-Cathepsin D).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the GCS activity assay protocol.
-
Protein Quantification: Normalize protein concentrations of all samples.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay
This protocol describes a method to assess the effect of GCS-IN-3 on cell viability.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
GCS-IN-3 stock solution.
-
Cell culture medium.
-
MTT or WST-1 reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GCS-IN-3 for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental and Logical Workflow Diagrams
Caption: General experimental workflow for studying the effects of GCS-IN-3.
Conclusion
This compound (BZ1) is a powerful research tool and a promising therapeutic candidate for a range of diseases linked to glycosphingolipid dysregulation. Its ability to potently and selectively inhibit GCS allows for the precise modulation of key cellular pathways, including sphingolipid metabolism, lysosomal function, and cell fate decisions. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of action of GCS-IN-3 and to explore its therapeutic potential in various disease models. Further investigation into the broader cellular effects of this inhibitor will undoubtedly provide deeper insights into the intricate roles of glycosphingolipids in health and disease.
References
In Silico Modeling of Glucosylceramide Synthase-IN-3 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Glucosylceramide synthase-IN-3 (GCS-IN-3) to its target, Glucosylceramide synthase (GCS). GCS is a critical enzyme in sphingolipid metabolism and a promising therapeutic target for various diseases, including lysosomal storage disorders and certain cancers.[1][2] Understanding the molecular interactions between GCS and its inhibitors through in silico modeling is paramount for the rational design of novel and more potent therapeutic agents.
Introduction to Glucosylceramide Synthase and its Inhibition
Glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase, is a key enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide.[3][4] This process is integral to various cellular functions, including signal transduction, membrane integrity, and cell proliferation.[3][4] Dysregulation of GCS activity has been implicated in several pathologies. For instance, the accumulation of glucosylceramide-derived products is a hallmark of Gaucher and Niemann-Pick type C diseases.[1] Furthermore, GCS plays a role in cancer drug resistance by converting pro-apoptotic ceramide into glucosylceramide.[3]
Inhibition of GCS is a validated therapeutic strategy. Miglustat, a GCS inhibitor, is an approved treatment for certain lysosomal storage diseases.[1] this compound (also known as BZ1) is a potent, brain-penetrant, and orally active inhibitor of human GCS with an IC50 value of 16 nM, making it a significant compound for research in Gaucher's disease.[5][6] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to elucidate the binding mechanisms of inhibitors like GCS-IN-3 at an atomic level.[1][7][8]
Signaling Pathways Involving Glucosylceramide Synthase
GCS is a central node in sphingolipid metabolism, influencing the balance between pro-apoptotic ceramide and various downstream glycosphingolipids that can promote cell proliferation and survival.[9] The metabolic activity of GCS can impact cellular signaling pathways, such as the Bcl-2/Bax pathway, which is involved in the regulation of apoptosis.[10] By catalyzing the glycosylation of ceramide, GCS reduces the cellular levels of this tumor-suppressive lipid.[11]
In Silico Modeling Workflow
The in silico investigation of GCS-IN-3 binding follows a multi-step computational workflow. This process typically starts with preparing the protein and ligand structures, followed by molecular docking to predict the binding pose, and is often concluded with molecular dynamics simulations to assess the stability of the complex.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in silico experiments. The following protocols are based on established practices for studying enzyme-inhibitor interactions.[1][12]
Protein and Ligand Preparation
-
Protein Preparation : The GCS structure is prepared using the Protein Preparation Wizard in software like Maestro (Schrödinger).[1][12] This typically involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and performing a restrained energy minimization.
-
Ligand Structure Acquisition : The 2D structure of this compound can be retrieved from the PubChem database (CID 163196363).
-
Ligand Preparation : The ligand is prepared using tools like LigPrep (Schrödinger). This process generates various tautomers, stereoisomers, and protonation states at a physiological pH range and subsequently minimizes the energy of the ligand structure.
Molecular Docking
-
Receptor Grid Generation : A receptor grid is generated around the active site of GCS. The active site can be defined based on the location of known substrates (ceramide and UDP-glucose) or residues identified in previous studies, such as His193, Asp236, and Glu235.[12][13]
-
Induced Fit Docking (IFD) : To account for the flexibility of the protein's active site upon ligand binding, an induced-fit docking protocol is employed.[1][12] This method allows for both the ligand and the protein to adjust their conformations to find the optimal binding pose. The docking process generates multiple binding poses, which are then scored based on their predicted binding affinity.
Molecular Dynamics (MD) Simulations
-
System Setup : The top-scoring docked complex of GCS and GCS-IN-3 is selected for MD simulations. The complex is placed in a simulated membrane environment (e.g., a POPC lipid bilayer) and solvated with a suitable water model (e.g., TIP3P).[12] Ions are added to neutralize the system.
-
Simulation Protocol : MD simulations are performed using software like GROMACS with a force field such as CHARMM36m.[12] The simulation typically involves an initial energy minimization, followed by a series of equilibration steps with restraints on the protein and ligand heavy atoms, which are gradually released. The production run is then carried out for a duration sufficient to observe the stability of the complex (e.g., 500 ns or more).[7]
-
Trajectory Analysis : The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated for the protein backbone and the ligand.
Binding Free Energy Calculation
-
MM-GBSA Analysis : The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can be used to estimate the binding free energy (ΔG_bind) of the GCS-IN-3 complex.[1] This calculation is performed on snapshots extracted from the stable portion of the MD simulation trajectory.
Quantitative Data Summary
The following tables summarize key quantitative data for GCS inhibitors, providing a basis for comparison.
Table 1: Inhibitory Potency of Selected GCS Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (BZ1) | Human GCS | 16 | Biochemical Assay |
| This compound (BZ1) | Human Fibroblasts | 94 | Cellular Assay |
| This compound (BZ1) | Mouse Fibroblasts | 160 | Cellular Assay |
| Miglustat | GCS | ~50,000 | Biochemical Assay |
| AMP-DNM | GCS | ~200 | Cellular Assay |
Table 2: In Silico Binding Analysis of GCS Inhibitors
| Compound | Docking Score (arbitrary units) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |
| Miglustat | -7.349 | Not Reported | Arg280, Trp276, Glu291, Glu295 |
| Dapagliflozin | Not Reported | Not Reported | Not Reported |
| GCS-IN-3 | To be determined | To be determined | To be determined |
Data for Miglustat sourced from[1]. Data for GCS-IN-3 would be generated through the described in silico workflow.
Conclusion
In silico modeling provides a powerful and cost-effective approach to understanding the binding of inhibitors to Glucosylceramide synthase. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations and binding free energy calculations, offer a comprehensive framework for investigating the molecular basis of GCS-IN-3's high potency. The insights gained from such studies are invaluable for the structure-based design of next-generation GCS inhibitors with improved efficacy and selectivity for the treatment of associated diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cancerresgroup.us [cancerresgroup.us]
- 10. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Human Glucosylceramide Synthase at Work as Provided by " In Silico" Molecular Docking, Molecular Dynamics, and Metadynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Glucosylceramide Synthase at Work as Provided by “In Silico” Molecular Docking, Molecular Dynamics, and Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Assay of Glucosylceramide Synthase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS, EC 2.4.1.80) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for a vast array of complex GSLs.[1] These lipids are integral components of cellular membranes and are involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[2] Dysregulation of GCS activity is implicated in several pathologies, including lysosomal storage disorders like Gaucher disease and certain types of cancer, making it a compelling therapeutic target.[3][4]
Glucosylceramide synthase-IN-3 (also known as GCSi benzoxazole (B165842) 1 or HY-144270) is a potent, brain-penetrant inhibitor of human GCS with a reported IC50 value of 16 nM.[3][5] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and other potential GCS inhibitors. The primary protocol described herein utilizes a fluorescent ceramide analog, NBD-C6-ceramide, with product detection by High-Performance Liquid Chromatography (HPLC). An alternative method using a commercially available bioluminescent assay is also briefly discussed.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by Glucosylceramide synthase and the principle of its inhibition are depicted below.
Caption: Enzymatic reaction of Glucosylceramide synthase and its inhibition.
The general workflow for the in vitro assay is outlined in the diagram below.
Caption: General workflow for the in vitro GCS inhibitor assay.
Experimental Protocols
Preparation of Microsomes (Enzyme Source)
Microsomes, which are vesicles formed from the endoplasmic reticulum, are a rich source of GCS and can be isolated from various tissues (e.g., liver) or cultured cells.[6][7][8]
Materials:
-
Tissue (e.g., mouse liver) or cultured cells
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.25 M sucrose, 1 mM EDTA, and protease inhibitors.
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Protocol:
-
Mince the tissue or collect the cell pellet and wash with ice-cold PBS.
-
Homogenize the sample in ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer (e.g., Homogenization Buffer without sucrose) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the microsomes in aliquots at -80°C.
Fluorescent In Vitro GCS Assay
This protocol is adapted from established methods using NBD-C6-ceramide as a substrate.[9][10]
Materials:
-
NBD-C6-ceramide
-
UDP-glucose
-
This compound
-
Microsomal preparation (enzyme source)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl2, 5 mM MnCl2
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Chloroform and Methanol
-
HPLC system with a fluorescence detector
Protocol:
-
Substrate Preparation: Prepare a stock solution of NBD-C6-ceramide in ethanol. To facilitate its delivery in an aqueous assay system, it can be complexed with BSA.[11]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer
-
Microsomal protein (e.g., 20-50 µg)
-
This compound or vehicle (DMSO)
-
NBD-C6-ceramide (final concentration, e.g., 5-10 µM)
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiate Reaction: Add UDP-glucose (final concentration, e.g., 25-50 µM) to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 3-4 volumes of chloroform:methanol (2:1, v/v).
-
Lipid Extraction:
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried lipids in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into an HPLC system equipped with a normal-phase silica (B1680970) column.
-
Separate the NBD-C6-glucosylceramide product from the NBD-C6-ceramide substrate using an appropriate solvent gradient.
-
Detect the fluorescent lipids using a fluorescence detector (excitation ~466 nm, emission ~536 nm).[12]
-
-
Data Analysis:
-
Quantify the peak area corresponding to the NBD-C6-glucosylceramide product.
-
Calculate the percentage of GCS inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
The quantitative data from the in vitro assay can be summarized as follows:
| Parameter | Value |
| Enzyme Source | Microsomes (e.g., from mouse liver) |
| Protein Concentration | 20-50 µ g/reaction |
| Substrate 1 (Acceptor) | NBD-C6-ceramide (5-10 µM) |
| Substrate 2 (Donor) | UDP-glucose (25-50 µM) |
| Incubation Temperature | 37°C |
| Incubation Time | 30-60 minutes |
| Detection Method | HPLC with Fluorescence Detection |
| Inhibitor Information | |
| Compound Name | This compound |
| Stock Solution | e.g., 10 mM in DMSO |
| Concentration Range Tested | e.g., 0.1 nM to 1 µM |
| IC50 Value (Human GCS) | 16 nM (reported)[3] |
Alternative Assay Method: Bioluminescent UDP Detection
An alternative to the HPLC-based method is the use of a commercially available bioluminescent assay, such as the UDP-Glo™ Glycosyltransferase Assay.[13][14]
Principle: This assay measures the amount of UDP produced in the GCS reaction. The UDP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is proportional to the GCS activity.[15]
Advantages:
-
High-throughput format
-
No need for chromatography or radioactive materials
-
High sensitivity
Brief Protocol:
-
Perform the GCS enzymatic reaction as described in section 3.2, steps 3-5, typically in a multi-well plate format.
-
Add the UDP Detection Reagent to the reaction mixture.
-
Incubate at room temperature to allow for the conversion of UDP to a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate GCS activity and inhibitor potency based on the luminescent signal.
Conclusion
The provided protocols offer robust and reliable methods for the in vitro determination of the inhibitory activity of this compound against Glucosylceramide synthase. The choice between the fluorescent HPLC-based method and the bioluminescent assay will depend on the specific experimental needs, available equipment, and desired throughput. These assays are valuable tools for the characterization of novel GCS inhibitors and for advancing research in areas where GCS plays a critical pathological role.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C21H20FN3O3 | CID 163196363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bioivt.com [bioivt.com]
- 9. scispace.com [scispace.com]
- 10. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genecopoeia.com [genecopoeia.com]
- 12. benchchem.com [benchchem.com]
- 13. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. UDP-Glo™ Glycosyltransferase Assay [promega.com]
Application Notes and Protocols for Cell-Based Assay of Glucosylceramide Synthase-IN-3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS), encoded by the UGCG gene, is a pivotal enzyme in sphingolipid metabolism. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][2][3] This is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs), a diverse class of molecules involved in critical cellular processes such as signal transduction, cell proliferation, apoptosis, and membrane integrity.[4][5] Dysregulation of GCS activity has been implicated in various diseases, including cancer, where it can contribute to multidrug resistance, and lysosomal storage disorders like Gaucher disease.[5][6] Consequently, GCS has emerged as a promising therapeutic target.
Glucosylceramide synthase-IN-3 is a potent, brain-penetrant, and orally active inhibitor of human GCS with an IC50 value of 16 nM. Its potential as a therapeutic agent, particularly for conditions like Gaucher's disease, necessitates robust and reliable methods for evaluating its activity in a cellular context. These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on GCS. The assay utilizes a fluorescently labeled ceramide analog to track the enzymatic reaction, followed by chromatographic separation and quantification of the product.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Glucosylceramide synthase in the glycosphingolipid synthesis pathway and the workflow of the cell-based assay to measure its inhibition.
Experimental Protocols
This protocol is adapted from established methods for measuring GCS activity in cultured cells.[3][7]
Materials and Reagents
-
Cell Line: A suitable human cell line with detectable GCS activity (e.g., HEK293, HT-29, or a cancer cell line known to overexpress GCS).
-
This compound
-
NBD C6-ceramide (fluorescent substrate)
-
Cell Culture Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multi-well plates (e.g., 24-well or 48-well)
-
Lipid Extraction Solvents: Chloroform (B151607) and Methanol (B129727)
-
TLC plates (silica gel)
-
TLC Mobile Phase: e.g., Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Fluorescence imaging system for TLC plates or an HPLC system with a fluorescence detector .
-
Bovine Serum Albumin (BSA) , fatty acid-free
Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cell line into a multi-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow the cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in a serum-free cell culture medium to achieve the desired final concentrations.
-
Inhibitor Treatment: Remove the growth medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor dilutions). Incubate the cells with the inhibitor for a predetermined time (e.g., 24 hours) to allow for target engagement.
GCS Activity Assay
-
Substrate Preparation: Prepare a working solution of NBD C6-ceramide complexed with fatty acid-free BSA in a serum-free medium. A typical final concentration of NBD C6-ceramide is 5-10 µM.
-
Substrate Addition: After the inhibitor pre-incubation, remove the medium and add the NBD C6-ceramide working solution to each well.
-
Incubation: Incubate the cells for 1-2 hours at 37°C to allow for the conversion of NBD C6-ceramide to NBD C6-glucosylceramide.
-
Cell Lysis and Lipid Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to each well to lyse the cells and extract the lipids.
-
Scrape the cells and transfer the lipid extract to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
Analysis by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
TLC Spotting: Spot the samples onto a silica (B1680970) TLC plate. Also, spot standards of NBD C6-ceramide and NBD C6-glucosylceramide for identification.
-
TLC Development: Develop the TLC plate in a chamber with the appropriate mobile phase until the solvent front reaches near the top of the plate.
-
Imaging and Quantification:
-
Dry the TLC plate.
-
Visualize the fluorescent spots using a fluorescence imaging system.
-
Quantify the intensity of the spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide.
-
-
Calculation of GCS Activity: Calculate the percentage of NBD C6-glucosylceramide relative to the total fluorescent lipid (NBD C6-ceramide + NBD C6-glucosylceramide).
-
% GCS Activity = [Intensity of GlcCer / (Intensity of Cer + Intensity of GlcCer)] * 100
-
-
Calculation of % Inhibition:
-
% Inhibition = [1 - (% GCS Activity in Inhibitor-Treated Sample / % GCS Activity in Vehicle Control)] * 100
-
Data Presentation
The inhibitory effect of this compound on GCS activity can be summarized in the following tables.
Table 1: Dose-Response of this compound on GCS Activity
| This compound (nM) | Mean GCS Activity (% of Control) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 100 | ± 5.2 | 0 |
| 1 | 85.3 | ± 4.8 | 14.7 |
| 5 | 65.1 | ± 3.9 | 34.9 |
| 10 | 52.4 | ± 3.1 | 47.6 |
| 16 (IC50) | 50.0 | ± 2.5 | 50.0 |
| 50 | 28.7 | ± 2.2 | 71.3 |
| 100 | 15.6 | ± 1.8 | 84.4 |
| 500 | 5.2 | ± 1.1 | 94.8 |
Note: The data presented is illustrative and based on the known IC50 of 16 nM for human GCS. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Comparison of IC50 Values for GCS Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Human GCS | 16 | [7] |
| Eliglustat | GCS | 24 | [6] |
| PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | GCS | Varies by cell type (µM range) | [8] |
Conclusion
This application note provides a comprehensive framework for assessing the cellular activity of this compound. The detailed protocol for the cell-based assay, along with the illustrative data and diagrams, offers a valuable resource for researchers in academic and industrial settings. This assay can be adapted for high-throughput screening of other potential GCS inhibitors and for further investigation into the cellular consequences of GCS inhibition. The ability to quantify the potency of compounds like this compound in a physiologically relevant context is crucial for advancing the development of novel therapeutics targeting the glycosphingolipid pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of Glucosylceramide Synthase to the Proliferation of Mouse Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Glucosylceramide Synthase-IN-3 in Mice
These application notes provide detailed protocols and supporting data for the in vivo administration of Glucosylceramide synthase-IN-3 (GCS-IN-3) in mice. This document is intended for researchers, scientists, and drug development professionals working with small molecule inhibitors in preclinical models.
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide to glucosylceramide (GlcCer).[1][2] This initial step is rate-limiting in the synthesis of most glycosphingolipids (GSLs), which are integral components of cell membranes and are involved in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.[2][3] Dysregulation of GCS activity and the subsequent accumulation of GSLs have been implicated in various pathologies, including lysosomal storage disorders like Gaucher disease, cancer drug resistance, and metabolic diseases.[3][4][5]
This compound is a potent, orally active, and brain-penetrant inhibitor of GCS.[6] Its ability to reduce the production of GlcCer makes it a valuable research tool for studying the roles of GCS and GSLs in health and disease, as well as a potential therapeutic agent. These notes provide essential information for its application in murine models.
Data Presentation
The following tables summarize the available quantitative data for this compound (reported as compound BZ1/Glucosylceramide synthase-IN-2).
Table 1: In Vitro and Physicochemical Properties
| Parameter | Value | Reference |
| Target | Human Glucosylceramide Synthase (GCS) | [6] |
| IC₅₀ | 16 nM | [6] |
| Permeability (Papp) | 26.54 | [6] |
| P-glycoprotein (P-gp) Substrate | No | [6] |
Table 2: In Vivo Pharmacodynamic Effects in C57BL/6 Mice (Male, 8 weeks of age)
| Administration Route | Dose (mg/kg) | Dosing Regimen | Timepoint | Tissue | Analyte | % Reduction vs. Vehicle | Reference |
| Oral Gavage | 6, 20, or 100 | Single Dose | 8 hours | Plasma | GlcCer C16:0 | Up to ~75% (dose-dependent) | [6] |
| Oral Gavage | 100 | Single Dose | 8 hours | Brain | GlcCer | ~52% | [6] |
| Oral Gavage | 6, 20, or 100 | Daily for 4 days | Not Specified | Not Specified | GlcCer | Greater reduction than single dose | [6] |
Signaling Pathway and Experimental Workflow
Glucosylceramide Synthase Signaling Pathway
Caption: Inhibition of GCS by GCS-IN-3 blocks the conversion of ceramide to GlcCer.
Experimental Workflow for In Vivo Administration
Caption: Workflow for the in vivo administration of GCS-IN-3 in mice.
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound (GCS-IN-3) powder
-
Vehicle: 30% Captisol® in sterile water or sterile saline.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of GCS-IN-3 and vehicle. This will depend on the dose, the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice).[7]
-
Example Calculation for a 10 mg/kg dose in 10 mice (avg. weight 25g) at 10 mL/kg:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Total GCS-IN-3 = 0.25 mg/mouse * 10 mice = 2.5 mg (prepare a slight overage, e.g., for 11-12 animals).
-
Dosing volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Total vehicle volume = 0.25 mL/mouse * 11 mice = 2.75 mL.
-
-
-
Prepare the 30% Captisol® vehicle if not commercially available. Weigh the required amount of Captisol® and dissolve it in the appropriate volume of sterile water or saline.
-
Weigh GCS-IN-3 powder accurately using an analytical balance.
-
Dissolve GCS-IN-3 in the vehicle. Add the powder to the prepared vehicle. Vortex thoroughly. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is homogenous and free of particulates before administration. Prepare the dosing solution fresh on the day of the experiment.
In Vivo Administration by Oral Gavage
Materials:
-
Prepared GCS-IN-3 dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inch, ball-tipped for adult mice).[7]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Acclimatization: House mice under standard conditions (controlled temperature, 12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.[8]
-
Fasting (Optional): Depending on the experimental endpoint (e.g., metabolic studies), a brief fasting period (4-6 hours) may be required. For pharmacokinetic studies, this may not be necessary.
-
Weigh each mouse immediately before dosing to calculate the precise volume of the solution to be administered.
-
Prepare the syringe. Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles.
-
Restrain the mouse. Securely restrain the mouse by scruffing the loose skin over the neck and shoulders. The head should be immobilized and the body held in a vertical position to straighten the path to the esophagus.[9]
-
Measure the gavage needle depth. Before the first gavage, measure the appropriate insertion depth by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this depth on the needle.[7][9]
-
Insert the gavage needle. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars), passing it over the tongue towards the back of the pharynx. The mouse should swallow reflexively as the needle enters the esophagus. Advance the needle smoothly to the pre-measured depth. Do not force the needle. If resistance is met or the animal struggles excessively, withdraw and start again.[7][9]
-
Administer the compound. Once the needle is correctly placed, slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle. After administration, gently withdraw the needle in the same path it was inserted.
-
Monitor the animal. Return the mouse to its cage and monitor it for at least 5-10 minutes for any signs of immediate distress, such as labored breathing, which could indicate accidental administration into the trachea.[7] Continue to monitor animals according to the experimental plan.
Safety Precautions
-
Follow all institutional guidelines for animal care and use (IACUC).
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle GCS-IN-3 powder in a chemical fume hood or a ventilated balance enclosure.
-
Properly dispose of all waste materials, including used syringes and needles, according to institutional guidelines.
References
- 1. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic delivery of a glucosylceramide synthase inhibitor reduces CNS substrates and increases lifespan in a mouse model of type 2 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Influence of dosing time on pharmacological action of G-CSF in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Measuring Glucosylceramide Synthase (GCS) Activity using an HPLC-based Method with Glucosylceramide synthase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS), an enzyme also known as UDP-glucose:ceramide glucosyltransferase, plays a pivotal role in sphingolipid metabolism. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1] This is the initial and rate-limiting step in the synthesis of most glycosphingolipids (GSLs).[2] GSLs are integral components of cell membranes and are involved in a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[3]
Aberrant GCS activity is implicated in various pathological conditions. Overexpression of GCS is associated with multidrug resistance in cancer cells by reducing the levels of pro-apoptotic ceramide.[1][2] Consequently, GCS has emerged as a promising therapeutic target for sensitizing cancer cells to chemotherapy.[2] Furthermore, inhibition of GCS is a therapeutic strategy for certain lysosomal storage disorders, such as Gaucher disease, where the accumulation of GSLs is a key feature.[4][5]
This document provides a detailed application note and protocol for a sensitive and reproducible HPLC-based method to measure GCS activity. The protocol is designed to assess the inhibitory potential of compounds, with a specific focus on Glucosylceramide synthase-IN-3 (also known as BZ1), a potent and brain-penetrant GCS inhibitor.[4][6] The method utilizes a fluorescently labeled ceramide analog, NBD C6-ceramide, as a substrate, allowing for the sensitive detection and quantification of the enzymatic product, NBD C6-glucosylceramide, by reverse-phase HPLC.[7][8][9]
Data Presentation: Inhibitory Activity of GCS Inhibitors
The following table summarizes the inhibitory potency of this compound and other known GCS inhibitors. This data is essential for comparing the efficacy of different compounds and for designing experiments to assess GCS inhibition.
| Inhibitor Name | Other Names | Target Species | IC50 (in vitro) | Cellular IC50 | Reference |
| This compound | BZ1, GCSi benzoxazole (B165842) 1 | Human | 16 nM | 94 nM (human fibroblasts) | [4][6] |
| Mouse | - | 160 nM (mouse fibroblasts) | [4] | ||
| Glucosylceramide synthase-IN-1 | T-036 | Human | 31 nM | - | [10] |
| Mouse | 51 nM | - | [10] | ||
| Glucosylceramide synthase-IN-2 | T-690 | Human | 15 nM | - | [2] |
| Mouse | 190 nM | - | [2] | ||
| Venglustat | - | - | - | - | [11] |
| Eliglustat | - | - | - | - | [11] |
| Miglustat | N-butyldeoxynojirimycin | - | 5-50 µM | - | [11] |
| Genz-123346 | - | - | 14 nM (for GM1) | - | [2] |
| EXEL-0346 | - | - | 2 nM | - | [2] |
Experimental Protocols
Protocol 1: In Vitro GCS Activity Assay using HPLC
This protocol describes the measurement of GCS activity in cell lysates or with purified enzyme preparations by quantifying the formation of fluorescently labeled glucosylceramide.
Materials and Reagents:
-
Cells or tissues for lysate preparation
-
Purified GCS enzyme (optional)
-
Protein Assay Kit (e.g., BCA)
-
Assay Buffer: 25 mM HEPES, pH 7.4, containing 250 mM sucrose, 1 mM EDTA
-
NBD C6-ceramide (fluorescent substrate)
-
UDP-glucose (co-substrate)
-
This compound or other inhibitors
-
Methanol
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Preparation of Cell Lysate: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Assay Buffer. c. Lyse the cells by sonication or freeze-thaw cycles on ice. d. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard protein assay.
-
Enzymatic Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing:
- Cell lysate (typically 20-50 µg of protein) or purified GCS.
- Assay Buffer to a final volume of 50 µL.
- UDP-glucose to a final concentration of 1 mM. b. To test for inhibition, pre-incubate the reaction mixture with varying concentrations of This compound (or other inhibitors) for 15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included. c. Initiate the reaction by adding NBD C6-ceramide to a final concentration of 10 µM. d. Incubate the reaction mixture for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Lipid Extraction: [9] a. Stop the reaction by adding 200 µL of a chloroform:methanol (1:2, v/v) mixture. b. Add 100 µL of chloroform and 100 µL of water to induce phase separation. c. Vortex the mixture thoroughly and centrifuge at 2,000 x g for 5 minutes. d. Carefully collect the lower organic phase containing the lipids into a new tube. e. Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
HPLC Analysis: a. Reconstitute the dried lipid extract in 50-100 µL of the HPLC mobile phase (e.g., methanol). b. Inject an aliquot (e.g., 20 µL) onto a C18 reverse-phase column. c. Elute the lipids using an isocratic or gradient mobile phase. A typical mobile phase could be methanol:water (95:5, v/v) at a flow rate of 1 mL/min. d. Detect the fluorescently labeled lipids using a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., Ex: 465 nm, Em: 535 nm). e. The product, NBD C6-glucosylceramide, will have a different retention time than the substrate, NBD C6-ceramide. Identify the peaks based on the retention times of standards. f. Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of NBD C6-glucosylceramide.
-
Data Analysis: a. Calculate the GCS activity as the amount of NBD C6-glucosylceramide formed per unit time per amount of protein (e.g., pmol/min/mg protein). b. For inhibitor studies, plot the percentage of GCS activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Glucosylceramide Synthase (GCS) Signaling Pathway and Inhibition.
Caption: Experimental Workflow for HPLC-based GCS Activity Assay.
References
- 1. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C21H20FN3O3 | CID 163196363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase. | Semantic Scholar [semanticscholar.org]
- 9. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucosylceramide synthase-IN-1 - Immunomart [immunomart.com]
- 11. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Glucosyleceramide Synthase-IN-3 Efficacy with NBD C6-Ceramide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1][2] This reaction is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs).[3][4] GSLs are integral components of cellular membranes and are involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2][5] Dysregulation of GCS activity has been implicated in various diseases, including Gaucher's disease, cancer drug resistance, and insulin (B600854) resistance.[3][6][7][8] Consequently, GCS has emerged as a significant therapeutic target.
Glucosylceramide synthase-IN-3 (also known as BZ1) is a potent, orally active, and brain-penetrant inhibitor of GCS.[6] NBD C6-ceramide is a fluorescently labeled ceramide analog that serves as a substrate for GCS.[9][10] The conversion of NBD C6-ceramide to NBD C6-glucosylceramide by GCS can be readily monitored and quantified due to the fluorescent properties of the NBD group, making it a valuable tool for assessing GCS activity and the efficacy of its inhibitors.[3][9][10][11]
These application notes provide detailed protocols for utilizing NBD C6-ceramide to evaluate the inhibitory efficacy of this compound on GCS activity in a cellular context.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: Inhibitory Potency of Glucosylceramide Synthase Inhibitors
| Inhibitor | Target | IC50 Value | Cell Type/Assay Condition | Reference |
| This compound (BZ1) | Human GCS | 16 nM | In vitro | [6] |
| This compound (BZ1) | Human GCS | 94 nM | Fibroblast assay | [6] |
| This compound (BZ1) | Mouse GCS | 160 nM | Fibroblast assay | [6] |
| This compound (BZ1) | GCS | 20 nM | Primary neurons | [6] |
| Glucosylceramide synthase-IN-1 (T-036) | Human GCS | 31 nM | In vitro | [12] |
| Glucosylceramide synthase-IN-1 (T-036) | Mouse GCS | 51 nM | In vitro | [12] |
| AMP-DNM | GCS | 150 - 220 nM | Various cell types | [7] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H20FN3O3 | [13] |
| Molecular Weight | 381.4 g/mol | [13] |
| Permeability (pApp) | 26.54 | [6] |
| P-gp Substrate Activity | No | [6] |
Experimental Protocols
Protocol 1: In Situ Assay for GCS Activity Using NBD C6-Ceramide
This protocol describes a cell-based assay to measure GCS activity by quantifying the conversion of NBD C6-ceramide to NBD C6-glucosylceramide.[9][10]
Materials:
-
Cells of interest (e.g., cancer cell line with known GCS expression)
-
Complete cell culture medium
-
NBD C6-ceramide (Cayman Chemical 62527 or equivalent)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Chloroform
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (λexcitation= 470 nm, λemission = 530 nm) and a normal-phase silica (B1680970) column.[11]
-
Alternatively, a Thin-Layer Chromatography (TLC) system and a spectrophotometer can be used.[10][14]
Procedure:
-
Preparation of NBD C6-ceramide/BSA Complex:
-
Prepare a 1 mM stock solution of NBD C6-ceramide in ethanol.
-
Dry down a required volume of the stock solution under a stream of nitrogen gas.
-
Resuspend the dried lipid in ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS with vortexing to achieve a final concentration of 100 µM NBD C6-ceramide.[9] Store the complex at -20°C.[9]
-
-
Cell Culture and Treatment:
-
Plate cells in 60 mm dishes and grow to a suitable confluency (e.g., 2.5 × 10^5 cells/dish).[9]
-
One hour prior to the experiment, replace the medium.[9]
-
Treat the cells with varying concentrations of this compound (and/or other inhibitors) or DMSO (vehicle control) for a predetermined time (e.g., 4 hours).[9]
-
-
NBD C6-ceramide Labeling:
-
Lipid Extraction:
-
After incubation, wash the cells with PBS.
-
Extract the cellular lipids using a suitable method (e.g., Bligh and Dyer method).
-
-
Analysis of NBD-lipids:
-
HPLC Method:
-
Resuspend the dried lipid extract in chloroform/methanol (1:1, v/v).[11]
-
Inject the sample onto a normal-phase silica column.[11]
-
Elute the NBD-sphingolipids using a linear gradient with appropriate solvents.[11]
-
Detect the fluorescent lipids using a fluorescence detector (λexcitation= 470 nm, λemission = 530 nm).[11]
-
Identify and quantify NBD C6-ceramide and NBD C6-glucosylceramide by comparing with standards.[11]
-
-
TLC Method:
-
-
Data Analysis:
-
Calculate the amount of NBD C6-glucosylceramide produced.
-
Normalize the data to the total cellular protein content.
-
Determine the IC50 value of this compound by plotting the percentage of GCS inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: Glucosylceramide Synthase (GCS) signaling pathway and the inhibitory action of its inhibitor.
Experimental Workflow
Caption: Experimental workflow for assessing GCS inhibitor efficacy using NBD C6-ceramide.
Logical Relationship
Caption: Logical relationship between GCS activity, inhibitor concentration, and NBD-GlcCer production.
References
- 1. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancerresgroup.us [cancerresgroup.us]
- 6. This compound | TargetMol [targetmol.com]
- 7. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucosylceramide synthase assay [bio-protocol.org]
- 12. Glucosylceramide synthase-IN-1 - Immunomart [immunomart.com]
- 13. This compound | C21H20FN3O3 | CID 163196363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Glucosylceramide Synthase-IN-3 in Primary Neuron Cultures: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase-IN-3 (GCS-IN-3), also known as benzoxazole (B165842) 1 (BZ1), is a highly potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). GCS is the key enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. By inhibiting GCS, GCS-IN-3 effectively reduces the levels of glucosylceramide and downstream complex glycosphingolipids. This mechanism of action makes GCS-IN-3 a valuable research tool for investigating the roles of glycosphingolipids in various physiological and pathological processes within the central nervous system. In primary neuron cultures, GCS-IN-3 has been utilized to explore the link between glycosphingolipid metabolism, lysosomal function, and the pathogenesis of neurodegenerative diseases, particularly synucleinopathies like Parkinson's disease.
Mechanism of Action in Neurons
In neurons, the inhibition of GCS by GCS-IN-3 leads to a reduction in the cellular concentration of glucosylceramide. This has several downstream consequences that are of significant interest in neurobiological research. Notably, studies have shown that treatment with GCS-IN-3 can rescue lysosomal deficits and attenuate the pathology of α-synuclein, a protein centrally implicated in Parkinson's disease.[1] The reduction of glycosphingolipids through GCS inhibition is hypothesized to impact the progression of synucleinopathies.[1] Furthermore, the inhibition of GCS has been demonstrated to modulate autophagy, a cellular process for degrading and recycling cellular components, through the inhibition of the AKT-mTOR signaling pathway.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and other GCS inhibitors in primary neuron cultures.
Table 1: Effects of GCS Inhibitor (GCS-IN-3/BZ1) on α-Synuclein Pathology and Lysosomal Function in Primary Rodent Neurons
| Parameter Measured | Treatment | Result | Reference |
| Glycosphingolipid Concentrations | GCS-IN-3 (BZ1) | Significantly decreased | [1] |
| α-Synuclein Pathology | GCS-IN-3 (BZ1) | Reduced | [1] |
| Lysosomal Deficits | GCS-IN-3 (BZ1) | Rescued | [1] |
| Dopaminergic Neuron Degeneration | GCS-IN-3 (BZ1) | Attenuated | [1] |
Table 2: Effects of GCS Inhibitors on Autophagy and Related Signaling in Primary Neurons
| Parameter Measured | GCS Inhibitor | Effect | Signaling Pathway | Reference |
| Autophagy Flux | Genz-123346, PPMP | Enhanced | Inhibition of AKT-mTOR | |
| Mutant α-Synuclein Levels | Genz-123346, PPMP | Decreased | Autophagy-independent mechanisms suggested | |
| Lysosomal/Late Endosomal Structures | Genz-123346, PPMP | Increased number and size | Inhibition of AKT-mTOR |
Experimental Protocols
Primary Neuron Culture
This protocol describes the general procedure for establishing primary cortical neuron cultures from rodent embryos.
Materials:
-
Embryonic day 15-18 (E15-18) rodent embryos
-
Dissection medium: Hibernate-E or Hank's Balanced Salt Solution (HBSS)
-
Digestion solution: 0.25% Trypsin-EDTA
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine
-
DNase I
Procedure:
-
Isolate cortices from E15-18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion solution containing DNase I at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-Lysine coated culture vessels at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
Treatment with this compound
Materials:
-
This compound (BZ1)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Primary neuron cultures (cultured for at least 7 days in vitro, DIV)
Procedure:
-
Prepare a stock solution of GCS-IN-3 in DMSO.
-
On the day of treatment, dilute the stock solution to the desired final concentrations in pre-warmed plating medium. Note: The specific effective concentrations of GCS-IN-3 (BZ1) in primary neurons were not detailed in the available abstracts. A concentration range of 10 nM to 1 µM is a reasonable starting point for optimization, based on its potent IC50 of 16 nM and concentrations used for other GCS inhibitors.
-
Remove half of the medium from the primary neuron cultures and replace it with the medium containing the appropriate concentration of GCS-IN-3. A vehicle control (DMSO) should be run in parallel.
-
Incubate the neurons for the desired duration (e.g., 24-72 hours) before proceeding with downstream assays.
Assessment of Neuronal Viability
a) MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following treatment with GCS-IN-3, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
b) LDH Assay
Materials:
-
LDH cytotoxicity detection kit
-
96-well plate reader
Procedure:
-
After the desired incubation period with GCS-IN-3, collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the amount of lactate (B86563) dehydrogenase released into the medium from damaged cells.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Quantification of α-Synuclein Pathology by Immunocytochemistry
Materials:
-
Primary antibodies: anti-α-synuclein (total), anti-phospho-α-synuclein (Ser129)
-
Secondary antibodies: fluorescently labeled (e.g., Alexa Fluor 488, 594)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% normal goat serum in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the treated primary neurons with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies (e.g., diluted 1:500 in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., diluted 1:1000 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Quantify the intensity and area of α-synuclein or phospho-α-synuclein puncta using image analysis software (e.g., ImageJ).
Assessment of Autophagy Flux by Western Blot
Materials:
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the treated neurons in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio and p62 levels, normalized to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagy flux.
Visualizations
Caption: Signaling pathway of GCS-IN-3 in neurons.
Caption: Experimental workflow for GCS-IN-3 application.
References
Application Notes and Protocols for Glucosylceramide Synthase-IN-3 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for Glucosylceramide synthase-IN-3 (also identified as compound BZ1), a potent, orally active, and brain-penetrant inhibitor of Glucosylceramide synthase (GCS). This document is intended to guide researchers in designing and executing preclinical animal studies to evaluate the pharmacological properties of this compound, particularly in the context of Gaucher disease and other synucleinopathies.[1][2]
Introduction
Glucosylceramide synthase (GCS) is a key enzyme in the biosynthesis of glucosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer).[3][4] Inhibition of GCS is a promising therapeutic strategy for lysosomal storage disorders like Gaucher disease, where genetic mutations lead to the accumulation of glycosphingolipids.[5][6] this compound has been identified as a highly potent inhibitor of human GCS with an IC50 value of 16 nM.[1] Preclinical studies have demonstrated its ability to reduce GlcCer levels in both plasma and brain, highlighting its potential for treating neurological manifestations of these diseases.[1][2]
Quantitative Data Summary
The following tables summarize the reported dosing regimens and pharmacokinetic properties of this compound in mouse models.
Table 1: Dosing Regimen of this compound in Mice [1]
| Parameter | Details |
| Compound | This compound (BZ1) |
| Animal Model | C57BL/6 mice (8 weeks of age, male) |
| Formulation | 30% Captisol |
| Route of Administration | Oral gavage |
| Single Dose Study | 6, 20, or 100 mg/kg |
| Multi-Dose Study | 6, 20, or 100 mg/kg/day for 4 days |
Table 2: Pharmacodynamic Effects of this compound in Mice (8 hours post-single dose) [1]
| Dose | Plasma GlcCer C16:0 Reduction | Brain GlcCer Reduction |
| 6 mg/kg | Dose-dependent reduction | Significant reduction |
| 20 mg/kg | Dose-dependent reduction | Significant reduction |
| 100 mg/kg | ~75% reduction vs. vehicle | ~48% reduction vs. vehicle |
Table 3: Pharmaceutical Properties of this compound [1]
| Property | Value/Characteristic |
| Permeability (pApp) | 26.54 |
| P-glycoprotein (P-gp) Substrate | No |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the glucosphingolipid biosynthesis pathway.
Caption: Glucosylceramide Synthesis Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for conducting animal studies with this compound.
Protocol 1: Single-Dose Pharmacodynamic Study in Mice
Objective: To evaluate the dose-dependent effects of a single oral dose of this compound on plasma and brain GlcCer levels.
Materials:
-
This compound (compound BZ1)
-
30% Captisol solution
-
8-week-old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Tissue homogenization equipment
-
LC-MS/MS system for GlcCer analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Compound Formulation: Prepare a suspension of this compound in 30% Captisol at the desired concentrations (e.g., for doses of 6, 20, and 100 mg/kg). A vehicle control group receiving only 30% Captisol should be included.
-
Dosing: Administer a single dose of the formulated compound or vehicle to the mice via oral gavage.
-
Sample Collection: At 8 hours post-dose, collect blood samples via cardiac puncture or another appropriate method into EDTA-coated tubes. Immediately centrifuge the blood to separate plasma and store at -80°C.
-
Brain Tissue Collection: Following blood collection, perfuse the mice with saline and harvest the brains. Immediately freeze the brains in liquid nitrogen and store at -80°C until analysis.
-
GlcCer Analysis:
-
Plasma: Extract lipids from plasma samples and quantify GlcCer (specifically C16:0 isoform if desired) levels using a validated LC-MS/MS method.
-
Brain: Homogenize brain tissue and extract lipids. Quantify GlcCer levels using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percentage reduction of GlcCer in the treated groups compared to the vehicle control group.
Protocol 2: Multi-Dose Efficacy Study in a Mouse Model of Gaucher Disease
Objective: To assess the efficacy of repeated oral administration of this compound in reducing GlcCer accumulation in a relevant mouse model of Gaucher disease.
Materials:
-
This compound (compound BZ1)
-
30% Captisol solution
-
Gaucher disease mouse model (e.g., Gba1 D409V/D409V) and wild-type littermates
-
Oral gavage needles
-
Equipment for behavioral testing (optional)
-
Tissue collection and processing reagents as in Protocol 1
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice and divide them into treatment and control groups.
-
Compound Formulation: Prepare the dosing solution as described in Protocol 1.
-
Dosing Regimen: Administer the formulated compound or vehicle daily via oral gavage for a specified duration (e.g., 4 days or longer for chronic studies). Doses of 6, 20, or 100 mg/kg/day can be used as a starting point.[1]
-
Monitoring: Monitor the animals for any adverse effects throughout the study.
-
Behavioral Testing (Optional): Conduct relevant behavioral tests to assess neurological function if applicable to the disease model.
-
Sample Collection: At the end of the treatment period, collect plasma and brain tissue as described in Protocol 1. Other relevant tissues (e.g., liver, spleen) can also be collected.
-
GlcCer Analysis: Analyze GlcCer levels in plasma and tissues using LC-MS/MS.
-
Data Analysis: Compare GlcCer levels between treated and vehicle control groups in both the disease model and wild-type mice.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a preclinical animal model.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. A novel glucosylceramide synthase inhibitor attenuates alpha synuclein pathology and lysosomal dysfunction in preclinical models of synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthases, a gene family responsible for the biosynthesis of glucosphingolipids in animals, plants, and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic delivery of a glucosylceramide synthase inhibitor reduces CNS substrates and increases lifespan in a mouse model of type 2 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucosylceramide Synthase-IN-3: A Potent Tool for Interrogating Glycosphingolipid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1] This initial step is crucial for the synthesis of a vast array of complex GSLs that play fundamental roles in cell signaling, membrane integrity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of GCS and GSL metabolism is implicated in various diseases, including lysosomal storage disorders like Gaucher's disease, neurodegenerative diseases, and cancer.[3][4]
Glucosylceramide synthase-IN-3 (also known as compound BZ1) is a highly potent, orally active, and brain-penetrant inhibitor of GCS.[3] Its specificity and robust in vitro and in vivo activity make it an invaluable research tool for elucidating the complex roles of GSLs in cellular processes and for the preclinical evaluation of GCS inhibition as a therapeutic strategy.
Physicochemical Properties and In Vitro/In Vivo Activity of this compound
A summary of the key characteristics and biological activity of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀FN₃O₃ | [5] |
| Molecular Weight | 381.4 g/mol | [5] |
| IC₅₀ (human GCS) | 16 nM | [3] |
| Cellular IC₅₀ (human fibroblasts) | 94 nM | [3] |
| Cellular IC₅₀ (mouse fibroblasts) | 160 nM | [3] |
| Primary Neuron IC₅₀ | 20 nM | [3] |
| In Vivo Efficacy (single oral dose) | A single oral dose (6, 20, or 100 mg/kg) in mice resulted in a dose-dependent reduction of plasma GlcCer C16:0 levels by up to ~75% and brain GlcCer levels to ~48% of vehicle-treated controls after 8 hours. | [2] |
| In Vivo Efficacy (4-day oral dosing) | Daily oral administration (6, 20, or 100 mg/kg) for four days in mice led to even greater reductions in GlcCer levels compared to a single dose. | [2] |
| Permeability | High permeability (pApp=26.54) | [3] |
| P-glycoprotein (P-gp) Substrate | No | [3] |
Visualizing the Impact of GCS Inhibition
Inhibition of Glucosylceramide synthase by compounds like GCS-IN-3 provides a powerful method to study the downstream effects of depleting glucosylceramide and its derivatives. This perturbation allows for the investigation of cellular pathways and processes that are dependent on GSLs.
Inhibition of GCS can lead to an accumulation of ceramide and a depletion of downstream GSLs, which can, in turn, trigger cellular apoptosis. The Bcl-2 family of proteins are key regulators of this process.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on glycosphingolipid metabolism and cellular fate.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Cells of interest
-
96-well microplate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[9]
Analysis of Glycosphingolipids
A. Thin-Layer Chromatography (TLC)
TLC is a widely used technique for the separation and qualitative analysis of GSLs.[10]
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Developing solvent (e.g., chloroform/methanol/water in various ratios)[11]
-
Staining reagent (e.g., Orcinol or Resorcinol reagent)[10]
-
Lipid extract from cells treated with GCS-IN-3
Protocol:
-
Lipid Extraction: Extract total lipids from control and GCS-IN-3-treated cells using a suitable method (e.g., Folch extraction).
-
Sample Application: Spot the lipid extracts onto the TLC plate.[10]
-
Development: Place the TLC plate in a developing chamber containing the appropriate solvent system and allow the solvent to migrate up the plate.[10]
-
Visualization: After development, dry the plate and visualize the GSLs by spraying with a staining reagent and heating.[10]
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and quantitative method for the detailed analysis of GSL molecular species.[12]
Materials:
-
LC-MS/MS system
-
Appropriate chromatography column (e.g., C18 or C30 reversed-phase)[12]
-
Mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium (B1175870) formate)
-
Lipid extract from cells treated with GCS-IN-3
Protocol:
-
Lipid Extraction and Purification: Extract and purify GSLs from cell lysates.[13]
-
LC Separation: Inject the purified GSLs onto the LC system to separate the different lipid species.
-
MS/MS Analysis: Analyze the eluting lipids using the mass spectrometer in a targeted manner, such as multiple reaction monitoring (MRM), to specifically detect and quantify different GSLs.[12]
-
Data Analysis: Process the data to identify and quantify the changes in GSL profiles between control and GCS-IN-3-treated samples.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and Caspase-3.
Materials:
-
Cell lysates from control and GCS-IN-3-treated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[14]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are indicative of apoptosis.[15]
Conclusion
This compound is a potent and specific inhibitor of GCS, making it an excellent tool for studying the multifaceted roles of glycosphingolipids in cellular biology. The protocols outlined above provide a framework for researchers to investigate the effects of GCS inhibition on cell viability, GSL metabolism, and apoptosis. These studies will contribute to a deeper understanding of GSL function and may pave the way for novel therapeutic interventions targeting this critical metabolic pathway.
References
- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. This compound | C21H20FN3O3 | CID 163196363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. TLC of glycosphingolipids | Cyberlipid [cyberlipid.gerli.com]
- 12. Relative content analysis of glycosphingolipids by liquid chromatography-mass spectrometry with multiple reaction monitoring - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Protocol for Assessing Glucosylceramide Synthase-IN-3 in Alzheimer's Disease Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline. Glucosylceramide synthase (GCS) is a key enzyme in the biosynthesis of glycosphingolipids (GSLs), which are abundant in neuronal membranes and play crucial roles in cell signaling and membrane integrity.[1] Emerging evidence suggests that altered GSL metabolism contributes to the pathogenesis of AD. Inhibition of GCS presents a potential therapeutic strategy to modulate GSL levels and mitigate AD pathology. Glucosylceramide synthase-IN-3 is a potent, brain-penetrant inhibitor of GCS with an IC50 of 16 nM for human GCS.[2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in various in vitro and in vivo models of Alzheimer's disease.
Signaling Pathway of Glucosylceramide Synthase in Alzheimer's Disease
GCS catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide to form glucosylceramide. In the context of Alzheimer's disease, the accumulation of certain gangliosides, a subclass of GSLs, has been implicated in the modulation of amyloid precursor protein (APP) processing and Aβ production. By inhibiting GCS, this compound reduces the overall synthesis of GSLs, thereby potentially impacting Aβ pathology and its downstream consequences.
Experimental Protocols
In Vitro Assessment
1. Primary Neuronal Culture Protocol
This protocol is for the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse fetuses, which can be used to model Alzheimer's disease pathology by treating with Aβ oligomers.
-
Materials:
-
E18 mouse embryos
-
Hibernate-A medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated plates/coverslips
-
-
Procedure:
-
Dissect cortices from E18 mouse embryos in ice-cold Hibernate-A medium.
-
Mince the tissue and incubate in papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the neurons on poly-D-lysine coated surfaces at a desired density.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium. Continue to replace half of the medium every 3-4 days.
-
For AD modeling, treat mature neurons (DIV 7-10) with prepared Aβ oligomers and/or this compound.
-
2. Western Blot for Phosphorylated Tau
This protocol describes the detection of phosphorylated tau (p-tau) in primary neuron lysates.
-
Materials:
-
Primary neuron lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-tau Ser202, anti-p-tau Ser396/404, total tau)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse neuronal cultures in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-tau levels to total tau.
-
In Vivo Assessment
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits, are a suitable model.
This compound Administration: The inhibitor can be administered via oral gavage. A suggested starting dose is 6-100 mg/kg/day, formulated in a suitable vehicle like 30% Captisol.[2]
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Amyloid-Beta
This protocol is for the quantification of soluble and insoluble Aβ40 and Aβ42 in mouse brain homogenates.
-
Materials:
-
Mouse brain tissue
-
Sequential extraction buffers (e.g., TBS, Triton X-100, Guanidine-HCl)
-
Aβ40 and Aβ42 ELISA kits
-
-
Procedure:
-
Homogenize brain tissue in TBS to extract the soluble fraction.
-
Centrifuge and collect the supernatant.
-
Resuspend the pellet in Triton X-100 containing buffer to extract the membrane-associated fraction.
-
Centrifuge and collect the supernatant.
-
Resuspend the final pellet in Guanidine-HCl to solubilize the insoluble plaque-associated Aβ.
-
Follow the manufacturer's instructions for the Aβ ELISA kit to measure the concentration of Aβ40 and Aβ42 in each fraction.
-
2. Thioflavin S Staining for Amyloid Plaques
This method is used to visualize dense-core amyloid plaques in brain sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
1% Thioflavin S solution
-
Ethanol (B145695) series (100%, 95%, 80%, 70%)
-
Mounting medium
-
-
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, air dry and fix if necessary.
-
Incubate sections in filtered 1% aqueous Thioflavin S solution for 8-10 minutes.
-
Differentiate the sections by washing twice in 80% ethanol for 3 minutes each, followed by a wash in 95% ethanol for 3 minutes.
-
Rinse with distilled water.
-
Coverslip with an aqueous mounting medium.
-
Visualize plaques using a fluorescence microscope with the appropriate filter set (excitation ~440 nm, emission ~482 nm).
-
Quantify plaque load using image analysis software.
-
3. Morris Water Maze for Spatial Learning and Memory
This behavioral test assesses hippocampal-dependent spatial learning and memory.
-
Materials:
-
Circular water tank (120-150 cm diameter)
-
Escape platform
-
Non-toxic opaque substance to make the water cloudy
-
Video tracking system
-
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the escape platform in a fixed location in one quadrant of the pool, submerged about 1 cm below the water surface.
-
Conduct 4 trials per day for each mouse, starting from different quadrants.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
4. Glucosylceramide Synthase (GCS) Activity Assay
This protocol measures GCS activity in brain homogenates using a fluorescence-based HPLC method.[1][4]
-
Materials:
-
Brain tissue homogenate
-
Fluorescent substrate: NBD-C6-ceramide
-
UDP-glucose
-
HPLC system with a fluorescence detector
-
-
Procedure:
-
Prepare brain homogenates in an appropriate buffer.
-
Set up the reaction mixture containing brain homogenate, NBD-C6-ceramide, and UDP-glucose.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and extract the lipids.
-
Analyze the lipid extract by HPLC with fluorescence detection to separate and quantify the product, NBD-C6-glucosylceramide.
-
Calculate GCS activity based on the amount of product formed per unit time per amount of protein.
-
Experimental Workflows
Data Presentation
Table 1: Effect of GCS Inhibitor on Amyloid-Beta Pathology in Tg2576 Mice
| Treatment Group | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) | Plaque Burden (%) |
| Tg2576 + Vehicle | 150 ± 25 | 3500 ± 450 | 12.5 ± 2.1 |
| Tg2576 + GCSi | 85 ± 15 | 2100 ± 300 | 6.8 ± 1.5* |
| Wild-type + Vehicle | 15 ± 5 | 50 ± 10 | 0 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Tg2576 + Vehicle. Data is illustrative and based on findings from a study using a GCS inhibitor (GCSi) in an AD mouse model.[5][6]
Table 2: Effect of GCS Inhibitor on Cognitive Performance in Tg2576 Mice (Morris Water Maze)
| Treatment Group | Escape Latency (Day 4) (s) | Time in Target Quadrant (s) |
| Tg2576 + Vehicle | 45 ± 5 | 15 ± 2 |
| Tg2576 + GCSi | 30 ± 4 | 25 ± 3 |
| Wild-type + Vehicle | 20 ± 3 | 35 ± 4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Tg2576 + Vehicle. Data is hypothetical and represents expected outcomes based on the known effects of amyloid-beta reduction on cognition.
Table 3: In Vitro Efficacy of this compound
| Assay | Cell Type | IC50 (nM) |
| GCS Activity | Human | 16 |
| GCS Activity | Mouse | 160 |
| GCS Activity | Primary Neurons | 20 |
Data sourced from TargetMol datasheet for this compound.[7]
Conclusion
This document provides a comprehensive set of protocols for the preclinical assessment of this compound as a potential therapeutic agent for Alzheimer's disease. The described in vitro and in vivo assays will enable researchers to evaluate the compound's effect on key pathological hallmarks of AD, including amyloid-beta and tau pathology, as well as its impact on cognitive function. The provided data tables serve as a template for organizing and presenting experimental findings. Successful outcomes from these studies would provide a strong rationale for the further clinical development of this compound for the treatment of Alzheimer's disease.
References
- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme inhibitor reduces tau aggregates in Alzheimer’s models | BioWorld [bioworld.com]
- 4. A sensitive and reproducible assay to measure the activity of glucosylceramide synthase and lactosylceramide synthase using HPLC and fluorescent substrates | Gene Tools, LLC [gene-tools.com]
- 5. Glucosylceramide synthase inhibition reduces ganglioside GM3 accumulation, alleviates amyloid neuropathology, and stabilizes remote contextual memory in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
Troubleshooting & Optimization
Glucosylceramide synthase-IN-3 solubility and formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucosylceramide synthase-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as compound BZ1, is a potent, orally active, and brain-penetrant inhibitor of Glucosylceramide Synthase (GCS).[1] It has an IC50 value of 16 nM for human GCS and is utilized in research related to Gaucher's disease.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of the compound.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 381.4 g/mol .[1][2]
Q4: How should I handle the product upon receipt?
A4: The product may occasionally become entrapped in the seal of the vial during shipment. It is recommended to briefly centrifuge the vial on a tabletop centrifuge to ensure all the powder is at the bottom before opening.
Solubility and Formulation Data
The solubility of this compound can vary depending on the solvent. Below is a summary of available data.
| Solvent | Concentration | Notes |
| DMSO | 40 mg/mL | A clear mother liquor can be prepared at this concentration.[1] |
| In vivo Formulation 1 | 2 mg/mL (working solution) | A formulation consisting of DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O has been suggested.[1] |
| In vivo Formulation 2 | Not specified | Formulated in 30% Captisol for oral gavage in mice.[3][4] |
| Aqueous-based solutions | < 1 mg/mL | The compound is slightly soluble or insoluble in aqueous buffers.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve the appropriate amount of this compound (MW: 381.4 g/mol ) in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.814 mg of the compound.
-
Dissolution: Add the calculated amount of DMSO to the vial. Vortex thoroughly to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol provides an example for preparing a working solution for in vivo experiments based on a suggested formulation.[1]
-
Prepare Mother Liquor: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[1]
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. For a vehicle containing 30% PEG300, 5% Tween 80, and 60% Saline, combine the appropriate volumes of each component.
-
Dilution: Add the required volume of the DMSO mother liquor to the vehicle to achieve the final desired concentration for dosing. For example, to prepare a 2 mg/mL working solution, you would dilute the 40 mg/mL mother liquor 20-fold into the vehicle.
-
Mixing: Mix the final formulation thoroughly to ensure a homogenous solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of the compound. | This compound has limited solubility in aqueous solutions.[3][4] It is recommended to first dissolve the compound in an organic solvent like DMSO to prepare a stock solution before further dilution into aqueous buffers. Ensure the final concentration of the organic solvent in your experiment is compatible with your assay. |
| Compound appears insoluble in DMSO at high concentrations | Exceeding the solubility limit. | While a 40 mg/mL stock in DMSO is achievable, attempting to prepare significantly higher concentrations may lead to insolubility.[1] If you require a higher concentration, consider gentle warming or sonication. However, be cautious as this may affect compound stability. It is advisable to contact the supplier if concentrations exceeding the recommended solubility are needed.[1] |
| Inconsistent experimental results | Improper storage or handling leading to compound degradation. | Ensure the compound is stored under the recommended conditions (-20°C for powder, -80°C for solutions).[1] Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution. |
Visualizations
Caption: Glucosylceramide Synthase Signaling Pathway Inhibition.
Caption: Experimental Workflow for Compound Preparation.
References
Optimizing Glucosylceramide synthase-IN-3 dosage for in vivo studies
Welcome to the technical support center for Glucosylceramide synthase-IN-3 (GCS-IN-3). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of GCS-IN-3 for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound BZ1) is a potent, orally active, and brain-penetrant inhibitor of Glucosylceramide synthase (GCS)[1][2]. GCS is a key enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide[3]. By inhibiting GCS, GCS-IN-3 effectively reduces the levels of glucosylceramide (GlcCer) and downstream glycosphingolipids[1][2]. This mechanism is being explored for its therapeutic potential in various diseases, including Gaucher disease[1][2].
Q2: What is the in vitro potency of this compound?
A2: this compound has a reported IC50 value of 16 nM for human GCS. In cellular assays, it has shown IC50 values of 94 nM in human fibroblasts and 160 nM in mouse fibroblasts[1].
Q3: What is a recommended starting dose for in vivo studies in mice?
A3: Based on available data, starting doses of 6, 20, or 100 mg/kg administered via oral gavage have been used in C57BL6 mice[1][2]. These doses have been shown to cause a dose-dependent reduction in plasma and brain GlcCer levels[1][2].
Q4: How should this compound be formulated for oral administration in mice?
A4: A common formulation for oral gavage in mice is a suspension in 30% Captisol[1][2]. Another suggested vehicle for similar compounds is a 0.5% (w/v) methylcellulose (B11928114) solution[4]. A general-purpose formulation for in vivo studies can be prepared using DMSO, PEG300, Tween 80, and saline/PBS[1].
Q5: What is the expected pharmacodynamic effect of this compound in vivo?
A5: Administration of GCS-IN-3 is expected to lead to a dose-dependent reduction of Glucosylceramide (GlcCer) in both plasma and brain tissue. In one study, a single oral dose of 100 mg/kg in C57BL6 mice resulted in an approximately 75% reduction in plasma GlcCer and a 48% reduction in brain GlcCer eight hours post-administration[1][2].
Q6: What are the potential downstream cellular effects of GCS inhibition?
A6: Inhibition of GCS can lead to an accumulation of its substrate, ceramide. Elevated ceramide levels are known to trigger cellular apoptosis[4]. This process can involve the Bcl-2/Bax signaling pathway, leading to the activation of caspase-3 and subsequent programmed cell death[4][5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No significant reduction in GlcCer levels) | Inadequate Dosage: The administered dose may be too low for the specific animal model or disease state. | Gradually increase the dose in a dose-escalation study. Refer to the provided dosage data for a starting range. |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. | Ensure the compound is fully dissolved or homogenously suspended in the vehicle. Consider alternative formulations as detailed in the protocols. | |
| Incorrect Administration: Improper oral gavage technique can lead to inconsistent dosing. | Ensure all personnel are properly trained in oral gavage techniques. Verify the volume administered to each animal. | |
| Compound Degradation: The compound may have degraded due to improper storage. | Store the compound as recommended by the supplier (typically at -20°C for powder and -80°C in solvent). | |
| Unexpected Toxicity or Adverse Events | High Dosage: The administered dose may be too high, leading to off-target effects or exaggerated pharmacology. | Reduce the dosage. Conduct a tolerability study to determine the maximum tolerated dose (MTD). |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | Run a vehicle-only control group to assess the toxicity of the formulation vehicle. Consider alternative, well-tolerated vehicles. | |
| Off-Target Effects: The inhibitor may have off-target activities at the administered dose. | Review the literature for known off-target effects of the inhibitor class. Consider using a lower dose in combination with another therapeutic agent. | |
| Variability in Experimental Results | Inconsistent Formulation: The compound may not be uniformly suspended in the vehicle, leading to variable dosing. | Ensure the formulation is thoroughly mixed before each administration. Prepare fresh formulations regularly. |
| Biological Variability: Differences in age, weight, or health status of the animals can contribute to variability. | Use age- and weight-matched animals. Ensure all animals are healthy before starting the experiment. Increase the number of animals per group to improve statistical power. | |
| Timing of Sample Collection: Pharmacodynamic effects are time-dependent. | Collect samples at consistent time points post-administration based on the known pharmacokinetics of the compound. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 |
| GCS Enzyme Assay | Human | 16 nM |
| Cellular Fibroblast Assay | Human | 94 nM |
| Cellular Fibroblast Assay | Mouse | 160 nM |
Data sourced from[1]
Table 2: In Vivo Efficacy of a Single Oral Dose of this compound in C57BL6 Mice
| Dosage (mg/kg) | Time Point | Plasma GlcCer Reduction (%) | Brain GlcCer Reduction (%) |
| 6 | 8 hours | Dose-dependent | Significant reduction |
| 20 | 8 hours | Dose-dependent | Significant reduction |
| 100 | 8 hours | ~75% | ~48% |
Data represents reduction compared to vehicle-treated controls. Sourced from[1][2]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Captisol (30% w/v in sterile water) or 0.5% Methylcellulose (w/v) in sterile water
-
Sterile water for injection or PBS
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
Procedure:
-
Calculate the required amount of GCS-IN-3 and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the GCS-IN-3 powder accurately.
-
In a sterile tube, add the appropriate volume of the 30% Captisol or 0.5% methylcellulose solution.
-
Slowly add the GCS-IN-3 powder to the vehicle while vortexing to create a suspension.
-
Continue to vortex until a homogenous suspension is achieved. If necessary, sonicate briefly to aid in dispersion.
-
Visually inspect the suspension for any clumps before administration.
-
Prepare the formulation fresh daily.
Protocol 2: In Vivo Dose-Response Study in Mice
Materials:
-
Male C57BL6 mice (8 weeks old)
-
Formulated this compound
-
Vehicle control (e.g., 30% Captisol)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue harvesting tools
-
Analytical equipment for GlcCer measurement (e.g., LC-MS/MS)
Procedure:
-
Acclimate mice to the facility for at least one week before the experiment.
-
Randomly assign mice to different treatment groups (e.g., vehicle, 6 mg/kg, 20 mg/kg, 100 mg/kg GCS-IN-3). A group size of n=5-8 is recommended.
-
Administer a single dose of the formulated GCS-IN-3 or vehicle via oral gavage. The volume is typically 5-10 mL/kg.
-
At a predetermined time point (e.g., 8 hours post-dose), collect blood samples via cardiac puncture or another approved method into EDTA tubes.
-
Immediately following blood collection, euthanize the animals and harvest brain tissue.
-
Process the plasma and brain tissue for the analysis of GlcCer levels using a validated analytical method such as LC-MS/MS.
-
Analyze the data to determine the dose-dependent reduction in GlcCer levels compared to the vehicle control group.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. mybiosource.com [mybiosource.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl‑2/Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucosylceramide synthase-IN-3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Glucosylceramide synthase-IN-3. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid and in-solution forms are summarized below.
Q2: My this compound solution has precipitated after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, warm the solution to room temperature and vortex gently to ensure it is fully redissolved before use. To prevent this in the future, consider storing the compound in smaller aliquots to minimize freeze-thaw cycles.
Q3: I am observing inconsistent results in my experiments. Could this be related to the stability of the inhibitor?
A3: Yes, inconsistent experimental outcomes are a common sign of inhibitor degradation. The stability of this compound can be affected by several factors including temperature, light exposure, and the solvent used.[1] It is advisable to regularly check the purity of your stock solution and prepare fresh working solutions for each experiment.
Q4: How can I assess the stability of my this compound solution?
A4: A straightforward method to assess the stability of your solution is to perform a time-course experiment using High-Performance Liquid Chromatography (HPLC). This involves analyzing the purity of your solution at different time points to detect any degradation. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[2][3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4] |
Troubleshooting Guide
Issue: Loss of Inhibitor Activity
If you observe a decrease or complete loss of this compound activity in your assays, it may be due to compound degradation. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for loss of inhibitor activity.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a method to determine the stability of this compound in a chosen solvent over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Timepoint Zero (T=0):
-
Prepare a fresh working solution of this compound in the desired solvent and at the intended experimental concentration.
-
Immediately inject an aliquot into the HPLC system to obtain the initial purity profile. This serves as your baseline.[1]
-
-
Sample Storage:
-
Store the remaining solution under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
-
Subsequent Timepoints:
-
At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored solution.
-
If frozen, allow the aliquot to thaw completely at room temperature and vortex gently before analysis.
-
Inject the aliquot into the HPLC system under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the peak area at T=0.
-
A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Signaling Pathway
The following diagram illustrates the central role of Glucosylceramide synthase (GCS) in the synthesis of glycosphingolipids and how this compound inhibits this pathway.
Caption: Inhibition of Glucosylceramide Synthase by IN-3.
References
Overcoming poor solubility of Glucosylceramide synthase-IN-3 in vitro
Welcome to the technical support center for Glucosylceramide synthase-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this potent inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound, particularly concerning its poor solubility.
Question: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What should I do?
Answer: Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic small molecules like this compound. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several steps you can take to troubleshoot this issue:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the inhibitor in your assay. The compound may be precipitating simply because it is supersaturated.
-
Optimize DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for creating a high-concentration stock of this compound, its concentration in the final aqueous solution should be minimized to avoid both direct effects on the experiment and precipitation of the inhibitor. Aim for a final DMSO concentration of less than 0.5% (v/v).[1] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Use a Co-Solvent: If lowering the concentration is not feasible, consider using a co-solvent system. Solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used in combination with water to improve the solubility of highly insoluble compounds.[2]
-
Adjust the pH of the Buffer: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[2] You can experiment with different pH values for your buffer to find a range that improves the solubility of this compound. However, ensure the chosen pH is compatible with your experimental system.
-
Prepare Fresh Solutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder. It is always best to prepare fresh dilutions from your stock solution immediately before use.
Question: I am still observing precipitation in my cell culture medium even after trying the above steps. What else can I do?
Answer: If precipitation persists in complex media like cell culture medium, you can try the following:
-
Pre-warm Solutions: Temperature shock from adding a cold stock solution to a warmer medium can decrease solubility. Try pre-warming both your inhibitor stock solution and the cell culture medium to 37°C before mixing.[3]
-
Gradient Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock with your aqueous buffer. This gradual decrease in solvent concentration can help keep the compound in solution.[3]
-
Use of Solubilizing Excipients: For particularly challenging cases, consider using solubilizing agents. Surfactants like Tween® 80 or cyclodextrins (e.g., HP-β-cyclodextrin) can form micelles or inclusion complexes that encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is 100% DMSO.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts.[1] It is crucial to include a vehicle control with the equivalent concentration of DMSO in your experiments.
Q3: How should I store the solid compound and stock solutions of this compound?
A3: The solid powder of this compound should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[4]
Data Presentation
Table 1: Recommended Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Stock Concentration | Recommended Final Assay Concentration | Notes |
| DMSO | 10 mM | < 0.5% (v/v) | Prepare fresh dilutions for each experiment. |
| Ethanol | 10 mM | < 1% (v/v) | May be less effective than DMSO for initial stock. |
Table 2: Troubleshooting Summary for Poor Solubility
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | Exceeding solubility limit in aqueous buffer | Decrease final concentration; Optimize DMSO concentration; Use a co-solvent; Adjust buffer pH. |
| Precipitation in cell culture | Temperature shock; High local concentration | Pre-warm solutions; Use gradient dilution; Consider solubilizing excipients. |
| Inconsistent results | Compound degradation or precipitation | Prepare fresh solutions for each experiment; Store stock solutions properly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial to achieve a stock concentration of 10 mM.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for a Cell-Free Glucosylceramide Synthase (GCS) Enzymatic Assay
This protocol provides a general framework for an in vitro enzymatic assay to assess the inhibitory activity of this compound. Optimization of specific conditions may be required.
-
Enzyme Preparation:
-
Prepare a microsomal fraction or a cell lysate from a cell line known to express GCS (e.g., SH-SY5Y neuroblastoma cells).[5]
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).
-
-
Reaction Mixture Preparation (per well of a 96-well plate):
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add the fluorescent substrate, NBD C6-ceramide, to the buffer at a final concentration of 10-50 µM.
-
Add the co-substrate, UDP-glucose, to the buffer at a final concentration of 1-5 mM.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound from your 10 mM DMSO stock into the reaction buffer. Ensure the final DMSO concentration remains below 0.5%.
-
-
Assay Procedure:
-
To each well, add the reaction mixture.
-
Add the desired concentration of this compound or vehicle (DMSO) control.
-
Initiate the reaction by adding the enzyme preparation (e.g., 10-50 µg of protein).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., chloroform:methanol, 2:1 v/v).
-
Separate the product (NBD C6-glucosylceramide) from the substrate (NBD C6-ceramide) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5][6]
-
Quantify the fluorescent product using a plate reader or a fluorescence detector.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Glucosylceramide Synthase Signaling Pathway.
Caption: Experimental Workflow for In Vitro Inhibition Assay.
Caption: Troubleshooting Logic for Solubility Issues.
References
Technical Support Center: Formulation of Glucosylceramide Synthase-IN-3 with Captisol® for Oral Gavage
This technical support center is designed for researchers, scientists, and drug development professionals who are working on the oral formulation of Glucosylceramide synthase-IN-3 (GCS-IN-3) using Captisol®. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GCS-IN-3) and why is it challenging to formulate for oral administration?
A1: this compound is a potent, brain-penetrant, and orally active inhibitor of glucosylceramide synthase (GCS)[1][2]. GCS is a key enzyme in the biosynthesis of most glycosphingolipids and is a therapeutic target for certain sphingolipid storage disorders like Gaucher's disease[3]. Due to its physicochemical properties, including a molecular weight of 381.4 g/mol and a high XLogP3 of 3.7, GCS-IN-3 is predicted to have low aqueous solubility, which presents a significant challenge for achieving adequate oral bioavailability[4]. Formulations for poorly water-soluble drugs are often necessary to ensure consistent and sufficient absorption from the gastrointestinal tract[5][6].
Q2: What is Captisol® and how does it improve the solubility of GCS-IN-3?
A2: Captisol® is a modified beta-cyclodextrin (B164692), specifically a sulfobutylether beta-cyclodextrin (SBECD)[7][8]. It is a polyanionic, highly water-soluble excipient used to improve the solubility and stability of poorly soluble active pharmaceutical ingredients (APIs)[7][9]. Captisol® has a truncated cone-like structure with a hydrophilic exterior and a hydrophobic interior cavity[10]. It encapsulates the hydrophobic GCS-IN-3 molecule within its cavity, forming a non-covalent inclusion complex[11][12]. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the drug[13][14]. Preclinical studies have successfully used a 30% Captisol® formulation for the oral gavage of GCS-IN-3 in mice[1].
Q3: Why was a 30% Captisol® solution chosen for in vivo studies of GCS-IN-3?
A3: A 30% (w/v) Captisol® solution is a common concentration used in preclinical studies to achieve significant solubilization of poorly soluble compounds[4]. The selection of this concentration for GCS-IN-3 was likely based on phase-solubility studies that determined the amount of Captisol® needed to achieve the target drug concentration for dosing, while ensuring a safety margin to prevent precipitation[1][13]. Such a concentration provides a robust formulation that can accommodate a range of doses required for pharmacokinetic and pharmacodynamic studies[2].
Q4: Can I use other cyclodextrins or formulation strategies for GCS-IN-3?
A4: Yes, other formulation strategies for poorly soluble drugs exist, such as using other types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), lipid-based formulations, or amorphous solid dispersions[5][6][15]. However, the choice of formulation should be based on experimental data. Captisol® offers the advantage of a strong safety profile and has been used in numerous FDA-approved products[7][8]. A comparative study showed that for the drug amiodarone, Captisol® provided a tenfold higher solubility enhancement compared to equimolar levels of HPβCD, due to additional ionic interactions[16]. The optimal formulation for GCS-IN-3 would need to be determined through systematic evaluation of solubility, stability, and in vivo performance.
Data Presentation
Table 1: Physicochemical Properties of this compound (Note: Some values are estimated based on typical properties of similar compounds and are for illustrative purposes.)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀FN₃O₃ | [4] |
| Molecular Weight | 381.4 g/mol | [4] |
| XLogP3 | 3.7 | [4] |
| Predicted Aqueous Solubility | < 0.1 mg/mL | N/A |
| Appearance | White to off-white solid | N/A |
Table 2: Solubility of this compound in Aqueous Captisol® Solutions (Note: This data is illustrative and represents a typical phase-solubility profile. Actual values should be determined experimentally.)
| Captisol® Concentration (% w/v) | GCS-IN-3 Solubility (mg/mL) |
| 0 (Water) | 0.05 |
| 5 | 1.2 |
| 10 | 2.5 |
| 20 | 5.1 |
| 30 | 7.8 |
| 40 | 10.2 |
Table 3: Example Pharmacokinetic Parameters of GCS-IN-3 in Mice after Oral Gavage (10 mg/kg) (Note: This data is hypothetical and for illustrative purposes. Actual pharmacokinetic parameters should be determined through in vivo studies.)
| Formulation Vehicle | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| 0.5% Methylcellulose | 150 | 2.0 | 980 |
| 30% Captisol® in Water | 850 | 1.0 | 5200 |
Experimental Protocols
Protocol 1: Phase-Solubility Study of GCS-IN-3 with Captisol®
Objective: To determine the effect of increasing concentrations of Captisol® on the aqueous solubility of GCS-IN-3 and to identify the appropriate Captisol® concentration for the desired formulation.
Materials:
-
This compound powder
-
Captisol® powder
-
Purified water (e.g., Milli-Q® or equivalent)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system for analysis
Methodology:
-
Prepare Captisol® Stock Solution: Prepare a 40% (w/v) stock solution of Captisol® in purified water. For example, dissolve 4 g of Captisol® in water and bring the final volume to 10 mL.
-
Prepare Serial Dilutions: Create a series of Captisol® solutions of varying concentrations (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v) by diluting the 40% stock solution with purified water.
-
Add Excess GCS-IN-3: To a series of vials, add an excess amount of GCS-IN-3 powder (e.g., 15 mg) to ensure that saturation is reached.
-
Add Captisol® Solutions: Add a fixed volume (e.g., 1 mL) of each Captisol® concentration to the corresponding vial containing GCS-IN-3.
-
Equilibration: Cap the vials securely and place them on an orbital shaker or rotator at room temperature. Allow the mixtures to equilibrate for 24-48 hours.
-
Sample Preparation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved GCS-IN-3.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of dissolved GCS-IN-3 in each filtered sample using a validated HPLC method[14][17][18].
-
Data Analysis: Plot the solubility of GCS-IN-3 (mg/mL) against the concentration of Captisol® (% w/v) to generate a phase-solubility diagram.
Protocol 2: Preparation of a 30% (w/v) Captisol® Formulation of GCS-IN-3 for Oral Gavage
Objective: To prepare a clear, stable solution of GCS-IN-3 in 30% Captisol® suitable for oral gavage in preclinical models.
Materials:
-
This compound powder
-
Captisol® powder
-
Sterile water for injection or purified water
-
Sterile container
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Analytical balance
Methodology:
-
Calculate Required Quantities: Determine the total volume of the formulation needed and calculate the required mass of GCS-IN-3 and Captisol®. For a 10 mL formulation of 5 mg/mL GCS-IN-3 in 30% Captisol®:
-
GCS-IN-3: 10 mL * 5 mg/mL = 50 mg
-
Captisol®: 30% w/v = 30 g/100 mL = 0.3 g/mL. For 10 mL, 0.3 g/mL * 10 mL = 3 g.
-
-
Prepare the Vehicle: In a sterile container, add the calculated amount of Captisol® (3 g) to approximately 7 mL of sterile water.
-
Dissolve Captisol®: Mix using a magnetic stirrer or vortex until the Captisol® is fully dissolved. This may take some time.
-
Add GCS-IN-3: Slowly add the weighed GCS-IN-3 powder (50 mg) to the Captisol® solution while continuously stirring.
-
Ensure Complete Dissolution: Continue stirring until all the GCS-IN-3 powder is completely dissolved, resulting in a clear solution. Gentle warming or brief sonication can be used to aid dissolution if necessary, provided GCS-IN-3 is stable under these conditions.
-
Adjust Final Volume: Once the drug is fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Storage: Store the final formulation in a sterile, tightly capped container, protected from light, and at the recommended temperature based on stability studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of GCS-IN-3 during formulation preparation | - Insufficient Captisol® concentration for the target drug concentration.- GCS-IN-3 was added too quickly.- The formulation has not reached equilibrium. | - Re-evaluate the phase-solubility diagram to ensure you are using an adequate concentration of Captisol®.- Add the GCS-IN-3 powder slowly while continuously stirring.- Allow for sufficient mixing time (stirring or sonication) for the complex to form. |
| Cloudiness or precipitation in the final formulation upon storage | - The formulation is supersaturated.- Temperature fluctuations affecting solubility.- pH shift of the solution. | - Prepare the formulation at a concentration below the maximum solubility determined in the phase-solubility study.- Store the formulation at a controlled room temperature.- Ensure the water used is pH neutral or consider using a buffered solution if GCS-IN-3 solubility is pH-dependent. |
| Inconsistent dosing leading to high variability in in vivo results | - Inhomogeneous formulation (if a suspension is used instead of a solution).- Inaccurate volume measurement. | - Ensure the formulation is a clear solution. If a suspension must be used, vortex vigorously immediately before drawing each dose[19][20].- Use calibrated pipettes or syringes for accurate dosing. For small volumes, consider using positive displacement pipettes. |
| Animal distress or adverse events after oral gavage | - Improper gavage technique.- Formulation is hypertonic, causing GI irritation.- Irritation from the formulation itself. | - Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes and consider flexible-tipped needles to minimize trauma[5].- While 30% Captisol® is hypertonic, it is generally well-tolerated in preclinical studies[13]. If issues arise, consider if a lower, effective concentration can be used.- Conduct a vehicle-only tolerability study. |
| Precipitation of Captisol® or drug during sample analysis (e.g., HPLC) | - Captisol® has limited solubility in common HPLC mobile phases like acetonitrile. | - Dilute the formulation samples with an intermediate solution (e.g., water or aqueous methanol) before injecting into the HPLC system.- Aqueous methanol (B129727) mobile phases are generally more compatible with Captisol® than acetonitrile-based mobile phases[13]. |
Mandatory Visualizations
Caption: Inhibition of the Glucosylceramide Synthesis Pathway.
Caption: Experimental Workflow for Formulation and Administration.
Caption: Troubleshooting Logic for Formulation Issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic delivery of a glucosylceramide synthase inhibitor reduces CNS substrates and increases lifespan in a mouse model of type 2 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Different Formulations and Routes for the Delivery of the Ionizing Radiation Mitigator GS-Nitroxide (JP4-039) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Captisol [captisol.com]
- 9. jetir.org [jetir.org]
- 10. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]
- 11. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EXECUTIVE INTERVIEW - Ligand: Effective Drug Delivery Solutions With Captisol [drug-dev.com]
- 16. The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [en.bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the optimal concentration of Glucosylceramide synthase-IN-3 for cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of Glucosylceramide synthase-IN-3 (GCS-IN-3) for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, and brain-penetrant inhibitor of Glucosylceramide synthase (GCS). GCS is a key enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting GCS, this compound blocks the conversion of the pro-apoptotic lipid ceramide into glucosylceramide, leading to an accumulation of intracellular ceramide. This accumulation can trigger apoptosis and inhibit cell proliferation, making it a target of interest in cancer research.[1][2][3]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 16 nM for the human GCS enzyme.[4][5][6] In cell-based assays, it has shown IC50 values of 94 nM in human fibroblasts, 160 nM in mouse fibroblasts, and 20 nM in primary neurons.[5] It's important to note that the optimal concentration for your specific cell line and experimental conditions may vary.
Q3: How should I dissolve and store this compound?
A3: this compound is reported to have low aqueous solubility.[4] It is recommended to prepare a stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For storage, the powder form can be kept at -20°C for up to three years, and stock solutions in solvent can be stored at -80°C for up to one year.[6] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
Q4: What are the expected downstream effects of treating cells with this compound?
A4: Inhibition of GCS by this compound is expected to lead to:
-
Accumulation of ceramide: As the conversion to glucosylceramide is blocked, ceramide levels within the cell will rise.
-
Induction of apoptosis: Increased ceramide levels can activate the intrinsic apoptotic pathway, often involving the Bcl-2 family of proteins.[1] Specifically, it can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7]
-
Inhibition of cell proliferation: By promoting apoptosis and cell cycle arrest, GCS inhibition can reduce the overall proliferation of cancer cells.[8][9]
Q5: Are there potential off-target effects to consider?
A5: While this compound is a potent GCS inhibitor, it is always important to consider potential off-target effects with any small molecule inhibitor. Some GCS inhibitors have been shown to affect other enzymes in lipid metabolism at high concentrations.[10] It is recommended to use the lowest effective concentration and include appropriate controls to verify that the observed effects are due to GCS inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect at expected concentrations. | 1. Inhibitor instability: The compound may have degraded in the stock solution or culture medium. 2. Low cell permeability: The inhibitor may not be efficiently entering the cells. 3. Cell line resistance: The specific cell line may be resistant to GCS inhibition. 4. Incorrect concentration range: The effective concentration for your cell line may be different from the published IC50 values. | 1. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. While this compound is reported to be cell-permeable, ensure proper dissolution in DMSO to facilitate uptake. 3. Some cancer cell lines overexpress GCS, which may require higher inhibitor concentrations.[5] Consider testing a wider concentration range. 4. Perform a broad dose-response experiment to determine the optimal concentration range for your specific cell line. |
| High levels of cell death even at low concentrations. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-target cytotoxicity: The inhibitor may be affecting other essential cellular pathways at the concentrations tested. 3. High sensitivity of the cell line: The cell line being used may be particularly sensitive to GCS inhibition. | 1. Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor). 2. Use the lowest effective concentration possible. Consider using a structurally different GCS inhibitor as a control to see if the effect is consistent. 3. Perform a detailed dose-response curve starting from very low concentrations (e.g., picomolar range) to identify a non-toxic working concentration. |
| Precipitation of the inhibitor in the cell culture medium. | 1. Poor solubility: The concentration of the inhibitor may exceed its solubility limit in the aqueous culture medium. 2. Interaction with media components: Components in the serum or media may be causing the inhibitor to precipitate. | 1. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try lowering the final concentration. 2. Prepare the final dilution of the inhibitor in pre-warmed medium and mix thoroughly before adding to the cells. Consider using a serum-free medium for the initial treatment period if compatible with your cells. |
Data Presentation
Table 1: Representative Dose-Response of a GCS Inhibitor on Cancer Cell Viability
Note: The following data is a hypothetical example based on typical results for GCS inhibitors like PDMP and PPMP and should be used for guidance only. The optimal concentrations for this compound must be determined experimentally for each cell line.
| Concentration (nM) | Percent Cell Viability (± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 85 ± 6.1 |
| 50 | 62 ± 5.5 |
| 100 | 48 ± 4.9 |
| 250 | 25 ± 3.7 |
| 500 | 10 ± 2.1 |
| 1000 | 5 ± 1.5 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percent cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes how to assess the induction of apoptosis by analyzing the expression of Bcl-2 and Bax proteins.
Materials:
-
Cells treated with this compound at various concentrations
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of Bcl-2 and Bax, normalized to the loading control.
-
Visualizations
Caption: GCS-IN-3 inhibits GCS, leading to ceramide accumulation, which promotes apoptosis.
Caption: Workflow for determining the optimal concentration of GCS-IN-3.
References
- 1. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl‑2/Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Ceramide Glycosylation Enhances Cisplatin Sensitivity in Cholangiocarcinoma by Limiting the Activation of the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
Long-term stability of Glucosylceramide synthase-IN-3 in solution
Welcome to the technical support center for Glucosylceramide synthase-IN-3. This guide provides essential information on the long-term stability of this compound in solution, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. Recommended storage conditions are as follows:
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Data sourced from product information sheets.[1][2]
It is recommended to aliquot the inhibitor into single-use amounts to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: In which solvents can I dissolve this compound?
A2: While specific solubility data for this compound in various solvents is not extensively published, it is a common practice for small molecule inhibitors to be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For aqueous-based experiments, it is advisable to make serial dilutions of the DMSO stock in your buffer of choice. The final concentration of DMSO in your experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q3: What are the signs of degradation of this compound in solution?
A3: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation may not always be visible. The most reliable way to assess the stability and integrity of the compound in your solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak area corresponding to the intact compound and the appearance of new peaks over time can indicate degradation.
Q4: Can I store solutions of this compound at 4°C or room temperature?
A4: Storing solutions of this compound at 4°C or room temperature for extended periods is not recommended without prior stability validation. For short-term use during an experiment, keeping the solution on ice is advisable. For long-term storage, aliquoting and freezing at -80°C is the safest practice to ensure stability for up to one year.[1][2]
Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with this compound in solution.
Issue 1: The compound has precipitated out of my aqueous solution.
-
Possible Cause 1: Poor Solubility. The kinetic solubility of the compound in your specific aqueous buffer may have been exceeded.
-
Solution: Determine the kinetic solubility of this compound in your buffer using the protocol provided below. It is also recommended to make initial serial dilutions in DMSO before the final dilution into your aqueous medium.
-
-
Possible Cause 2: Incorrect Solvent. The chosen solvent system may not be optimal for maintaining the solubility of the inhibitor.
-
Solution: While DMSO is a common choice, for certain applications, a co-solvent system might be necessary. However, always perform a vehicle control to ensure the solvent system does not interfere with your experiment.
-
-
Possible Cause 3: pH of the Buffer. The solubility of many small molecules is dependent on the pH of the solution.
-
Solution: Experiment with slight adjustments to the pH of your buffer to see if it improves solubility. Ensure the final pH is compatible with your experimental system.
-
Issue 2: I am observing high variability in my experimental results.
-
Possible Cause 1: Inconsistent Sample Handling. Repeated freeze-thaw cycles of the stock solution can lead to degradation and inconsistent concentrations.
-
Solution: Prepare single-use aliquots of your stock solution to ensure consistency between experiments.
-
-
Possible Cause 2: Incomplete Solubilization. The compound may not be fully dissolved in the stock solution or the final experimental medium.
-
Solution: Ensure the compound is completely dissolved by gentle vortexing or sonication. Visually inspect the solution for any particulate matter before use.
-
-
Possible Cause 3: Compound Instability. The inhibitor may be degrading under your specific experimental conditions (e.g., temperature, presence of certain media components).
-
Solution: Perform a stability test of this compound under your experimental conditions using the protocol outlined below.
-
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your experimental buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This will result in a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual and Instrumental Analysis: Visually inspect each well for any signs of precipitation. For a more quantitative measure, you can use a plate reader to measure turbidity at a wavelength where the compound does not absorb (e.g., 600 nm). The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Assessment of Long-Term Stability in Solution
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution over time using HPLC.
-
Prepare Initial Sample (Time = 0): Prepare a solution of this compound in your desired buffer at the final working concentration. Immediately take an aliquot, and if necessary, quench any potential enzymatic activity by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Sample Processing (Time = 0): Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline measurement.
-
Incubation: Incubate the remaining solution under your desired storage or experimental conditions (e.g., 37°C, 4°C, room temperature).
-
Prepare Time-Point Samples: At various time points (e.g., 2, 8, 24, 48 hours, or longer for storage stability), take aliquots of the incubated solution and process them as described in step 2.
-
HPLC Analysis: Analyze all samples by HPLC. The stability is determined by comparing the peak area of the intact this compound at each time point to the peak area at time 0.
Data Presentation: Stability of this compound
Use the following table to record the results of your stability experiments.
| Time Point | Storage Condition | Peak Area (Arbitrary Units) | % Remaining vs. Time 0 | Observations |
| 0 hours | - | 100% | ||
| 2 hours | [e.g., 37°C] | |||
| 8 hours | [e.g., 37°C] | |||
| 24 hours | [e.g., 37°C] | |||
| 48 hours | [e.g., 37°C] | |||
| 1 week | [e.g., 4°C] | |||
| 1 month | [e.g., -20°C] |
Visualizations
Caption: Signaling pathway showing the role of Glucosylceramide synthase.
References
Validation & Comparative
A Comparative Guide to Glucosylceramide Synthase Inhibitors: Benchmarking Glucosylceramide Synthase-IN-3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glucosylceramide synthase-IN-3 against other prominent Glucosylceramide synthase (GCS) inhibitors. The following sections detail their relative performance, supported by experimental data, and outline the methodologies for key experiments.
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. This initial step is critical for the formation of a vast array of complex glycosphingolipids. Inhibition of GCS has emerged as a key therapeutic strategy for several lysosomal storage disorders, including Gaucher and Fabry diseases, by reducing the accumulation of harmful substrates. This guide focuses on this compound, a potent and brain-penetrant GCS inhibitor, and compares its performance with other notable inhibitors in the field.
Quantitative Comparison of GCS Inhibitors
The following table summarizes the in vitro potency, selectivity, and in vivo efficacy of this compound and other selected GCS inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity (GBA1/GBA2) | In Vivo Efficacy (GlcCer Reduction) | Brain/Plasma Ratio | Permeability |
| This compound (BZ1) | Human GCS | 16[1] | Not Reported | Brain: ~52% reduction (100 mg/kg)[1] Plasma: ~75% reduction (100 mg/kg)[1] | Not Reported | High (pApp=26.54)[1] |
| T-036 | Human GCS | 31[2][3] | No inhibition of GBA[2] | Brain: Significant reduction (30 mg/kg)[2] | 0.35[4] | High (PAMPA: 313 nm/s at pH 5.0)[2] |
| Venglustat (Ibiglustat) | Not Specified | Not Reported | Not Reported | Effective in preclinical models[5] | Brain-penetrant[5] | Not Reported |
| Eliglustat | Human GCS | 24[4] | Not Reported | Effective for Type 1 Gaucher disease | Poor brain penetration[5] | Not Reported |
| Miglustat | GCS | 5,000 - 50,000[2] | Also inhibits GBA2 (IC50: 150-300 nM)[6] | Limited efficacy in neuropathic GD[2] | Crosses blood-brain barrier to some extent[2] | Not Reported |
| Genz-123346 | Not Specified | Not Reported | Not Reported | Enhances autophagy flux[7] | Not Reported | Not Reported |
| DL-threo-PDMP | GCS | Not Reported | Not Reported | Counteracts TNF-α induced abnormalities[8] | Not Reported | Not Reported |
| PPMP | GCS | Not Reported | Not Reported | Induces apoptosis and autophagy[9] | Not Reported | Not Reported |
Signaling and Metabolic Pathways
The following diagrams illustrate the central role of Glucosylceramide synthase in the glycosphingolipid metabolic pathway and a general workflow for evaluating GCS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GCS inhibitors. Below are outlines for key experimental protocols.
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against GCS.
Materials:
-
Microsomal preparations containing GCS
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system
-
Spectrophotometer or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomal protein, and the fluorescent ceramide substrate.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the enzymatic reaction by adding UDP-glucose.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol mixture).
-
Extract the lipids.
-
Separate the product (NBD-C6-glucosylceramide) from the unreacted substrate (NBD-C6-ceramide) using TLC or HPLC.[10][11]
-
Quantify the amount of product formed using a spectrophotometer or fluorescence detector.
-
Calculate the percentage of GCS inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
In Vivo Efficacy Assessment in a Mouse Model
This protocol outlines the steps to evaluate the ability of a GCS inhibitor to reduce glucosylceramide levels in tissues.
Materials:
-
Animal model (e.g., C57BL/6 mice or a Gaucher disease mouse model)
-
Test inhibitor formulated for oral administration
-
Vehicle control
-
Anesthesia
-
Tissue homogenization buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Administer the test inhibitor or vehicle control to the mice via oral gavage at desired doses (e.g., 6, 20, or 100 mg/kg).[1]
-
After a specified time period (e.g., 8 hours for a single dose, or after several days of repeated dosing), euthanize the animals.[1]
-
Collect tissues of interest (e.g., brain, plasma, liver).
-
Homogenize the tissues in the appropriate buffer.
-
Extract the lipids from the tissue homogenates.
-
Quantify the levels of glucosylceramide in the lipid extracts using a validated LC-MS/MS method.[12]
-
Compare the GlcCer levels in the inhibitor-treated group to the vehicle-treated group to determine the percentage of reduction.
Conclusion
This compound demonstrates high potency against human GCS with an IC50 in the low nanomolar range, comparable to other next-generation inhibitors like T-036. Its high permeability suggests good potential for oral bioavailability and central nervous system penetration, a critical attribute for treating neuropathic forms of lysosomal storage diseases. The in vivo data, showing significant reduction of both plasma and brain glucosylceramide levels, further underscores its therapeutic potential.
Compared to the first-generation inhibitor miglustat, this compound is significantly more potent. While direct comparative data on selectivity against GBA1 and GBA2 are not yet widely available for this compound, this will be an important parameter to establish in future studies to fully assess its off-target effects. The non-competitive inhibition mechanism of newer inhibitors like T-036 may offer advantages over substrate-mimetic inhibitors.[2]
Overall, this compound represents a promising candidate for further development in the treatment of diseases amenable to substrate reduction therapy. Its potent activity and favorable pharmacokinetic properties warrant continued investigation and head-to-head comparisons with other leading GCS inhibitors in advanced preclinical and clinical studies.
References
- 1. mybiosource.com [mybiosource.com]
- 2. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective labelling of GBA2 in cells with fluorescent β- d -arabinofuranosyl cyclitol aziridines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06146A [pubs.rsc.org]
- 7. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Glucosylceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Glucosylceramide synthase-IN-3 (GCS-IN-3) against other notable Glucosylceramide synthase (GCS) inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate compounds for their studies.
Introduction to Glucosylceramide Synthase Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer)[1]. The accumulation of GlcCer and its downstream metabolites is implicated in the pathophysiology of various diseases, including lysosomal storage disorders like Gaucher disease, and certain cancers[1][2]. Inhibition of GCS presents a promising therapeutic strategy for these conditions by reducing the production of these accumulating substrates. This guide focuses on the in vivo validation of GCS-IN-3 and compares its performance with other known GCS inhibitors.
Comparative In Vivo Efficacy of GCS Inhibitors
The following tables summarize the available quantitative data on the in vivo efficacy of GCS-IN-3 and its alternatives. It is important to note that the data are derived from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vivo Efficacy in Healthy Animal Models
| Inhibitor | Animal Model | Dose | Route of Administration | Tissue | % Reduction of Glucosylceramide (GlcCer) | Reference |
| This compound (BZ1) | C57BL6 Mice | 6, 20, 100 mg/kg (single dose) | Oral Gavage | Plasma | Up to ~75% | [3] |
| 100 mg/kg (single dose) | Oral Gavage | Brain | ~52% (reduced to ~48% of vehicle) | [3] | ||
| 6, 20, 100 mg/kg/day for 4 days | Oral Gavage | Not Specified | Larger reductions than single dose | [3] | ||
| Compound 17 (CCG-222628; Optimized Eliglustat) | Normal Mice | 60 mg/kg | Not Specified | Brain | Modest Reduction | [4] |
Table 2: In Vivo Efficacy in Disease Models
| Inhibitor | Disease Model | Dose | Route of Administration | Tissue | Efficacy Outcome | Reference |
| Venglustat (Genz-682452) | Neuronopathic Gaucher Disease Mouse Model | Not Specified | Not Specified | Brain | >70% reduction of harmful substances | [5] |
| Liver | >20% reduction of harmful substances | [5] | ||||
| - | ~30% increase in lifespan | [5] | ||||
| CBE Mouse Model of Gaucher Disease Type 3 | 10 mg/kg | Not Specified | Brain | Comparable reduction in GlcCer and GlcSph to Compound 17 | [4] | |
| Compound 17 (CCG-222628; Optimized Eliglustat) | CBE Mouse Model of Gaucher Disease Type 3 | 10 mg/kg | Not Specified | Brain | Comparable reduction in GlcCer and GlcSph to Venglustat | [4] |
| GZ-161 | K14 Mouse Model of Type 2 Gaucher Disease | Not Specified | Systemic | Brain | Reduction of GlcCer and GlcSph, reduced neuropathology, extended lifespan | [2] |
| Eliglustat | Gaucher Disease Type 1 Patients | Not Specified | Oral | Spleen, Liver, Bone Marrow | Reduction in organ size, improvement in hematological parameters | [6] |
Signaling Pathway and Experimental Workflow
Glucosylceramide Synthesis Pathway
The diagram below illustrates the central role of Glucosylceramide synthase (GCS) in the synthesis of glycosphingolipids and the point of inhibition by compounds like GCS-IN-3.
Experimental Workflow for In Vivo Efficacy Validation
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a GCS inhibitor.
Detailed Experimental Protocols
Animal Handling and Oral Gavage Administration
-
Animals: C57BL/6 mice (8 weeks of age, male) are commonly used for pharmacokinetic and pharmacodynamic studies[3]. Animals should be housed in accordance with institutional guidelines.
-
Formulation: GCS inhibitors are often formulated in a vehicle to ensure solubility and bioavailability. For example, GCS-IN-3 has been formulated in 30% Captisol[3].
-
Administration: Oral gavage is a precise method for delivering a specific dose of the inhibitor.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Gently insert the gavage needle into the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Slowly administer the formulated inhibitor.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress post-administration[7][8][9].
-
Measurement of Glucosylceramide Levels in Brain Tissue
-
Tissue Homogenization:
-
Lipid Extraction:
-
To the tissue homogenate, add internal standards for quantification (e.g., d5-GluCer(18:0))[10].
-
Perform a liquid-liquid extraction using a solvent system such as methanol (B129727) and acetone/methanol[11].
-
Vortex the mixture and centrifuge to separate the phases[11].
-
Collect the organic supernatant containing the lipids[10].
-
-
LC-MS/MS Analysis:
-
Dry down the lipid extract and reconstitute it in an appropriate solvent for injection.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column (e.g., Supelcosil™ LC-Si) and mobile phase gradient to separate glucosylceramide from other lipids[10].
-
Employ multiple reaction monitoring (MRM) to specifically detect and quantify the different species of glucosylceramide based on their mass transitions[10][12].
-
Calculate the concentration of glucosylceramide in the tissue samples by comparing the peak areas to those of the internal standards[12].
-
Conclusion
This compound demonstrates potent in vivo activity in reducing both plasma and brain levels of glucosylceramide. When compared to other GCS inhibitors, its efficacy, particularly its ability to penetrate the brain, makes it a valuable tool for research in both peripheral and neurological disease models. The choice of inhibitor will ultimately depend on the specific research question, the disease model being used, and the desired pharmacokinetic profile. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions for their in vivo studies.
References
- 1. Glucosylceramide synthase upregulates MDR1 expression in the regulation of cancer drug resistance through cSrc and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Delivery of a Glucosylceramide Synthase Inhibitor Reduces CNS Substrates and Increases Lifespan in a Mouse Model of Type 2 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Glucosylceramide and glucosylsphingosine analysis â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 11. amicusrx.com [amicusrx.com]
- 12. protocols.io [protocols.io]
Comparative Selectivity Profile of Glucosylceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of Glucosylceramide synthase-IN-3 and other notable Glucosylceramide synthase (GCS) inhibitors. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in areas such as Gaucher's disease, Fabry disease, and cancer. While direct, comprehensive selectivity screening data for this compound against a broad panel of off-targets is not publicly available, this guide summarizes its high on-target potency and compares it with other well-characterized GCS inhibitors for which some selectivity and off-target information exists.
Introduction to Glucosylceramide Synthase (GCS)
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the initial and rate-limiting step for the synthesis of a vast array of downstream GSLs that are involved in critical cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function. Dysregulation of GCS activity and GSL metabolism has been implicated in various diseases, making GCS a compelling therapeutic target.
This compound: A Potent and Specific Inhibitor
This compound (also known as compound BZ1) is a highly potent, orally active, and brain-penetrant inhibitor of human GCS, with a reported IC50 value of 16 nM.[1][2] Its development marks a significant advancement in the quest for specific GCS inhibitors for potential therapeutic applications, particularly for neurological GSL storage disorders like Gaucher's disease. While its high potency against GCS is well-documented, a broad selectivity panel against other enzymes, such as kinases or other glycosyltransferases, is not yet publicly available. Therefore, its off-target profile remains to be fully elucidated.
Comparison of GCS Inhibitor Potency
The following table summarizes the reported in vitro potencies (IC50 values) of this compound and other commonly used GCS inhibitors. It is important to note that assay conditions can vary between studies, which may affect the absolute IC50 values.
| Inhibitor | Target Species | IC50 (nM) | Notes |
| This compound | Human | 16 | A highly potent, brain-penetrant, and orally active inhibitor.[1][2] |
| Genz-112638 (Eliglustat) | Not specified | ~24 | A specific and potent inhibitor approved for the treatment of Gaucher disease type 1.[3] |
| EXEL-0346 | Not specified | 2 | An orally active GCS inhibitor that effectively reduces glucosylceramide levels. |
| Genz-123346 | Not specified | 14 (for GM1 synthesis inhibition) | An orally available GCS inhibitor. |
| PDMP (D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | Not specified | µM range | A widely used experimental tool compound. It and its analogs are known to have effects on cell viability and their inhibitory effects on GSL expression can be cell-line dependent.[4] The potency of PDMP homologs can be influenced by the length of their acyl chains. |
| PPMP (D,L-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) | Not specified | µM range | Another commonly used research tool with similar characteristics to PDMP, including cell-line dependent effects on GSL expression and cytotoxicity.[4] |
| Miglustat (N-butyldeoxynojirimycin) | Not specified | µM range | An iminosugar that inhibits GCS and is approved for the treatment of Gaucher disease and Niemann-Pick type C disease. It is known to have off-target effects, including inhibition of other glycosidases. |
Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of Glucosylceramide synthase in the glycosphingolipid biosynthesis pathway and the point of action for GCS inhibitors.
Experimental Protocols
To assess the selectivity of a GCS inhibitor, a combination of in vitro enzyme assays against the primary target and a panel of other enzymes, as well as cell-based assays to confirm on-target engagement and assess off-target effects, are necessary.
In Vitro Glucosylceramide Synthase Inhibition Assay (Radiometric)
This protocol describes a common method for measuring GCS activity and its inhibition using a radiolabeled substrate.
1. Materials and Reagents:
-
Enzyme Source: Microsomal fractions prepared from cultured cells or tissues overexpressing GCS.
-
Substrates:
-
Ceramide (e.g., C6-ceramide)
-
Radiolabeled UDP-glucose (e.g., UDP-[³H]glucose)
-
-
Liposomes: Phosphatidylcholine and other lipids to solubilize ceramide.
-
Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.4).
-
Inhibitors: Test compound (e.g., this compound) and reference inhibitors (e.g., PDMP) at various concentrations.
-
Stop Solution: e.g., Chloroform:Methanol (2:1, v/v).
-
Scintillation Fluid and Counter.
2. Procedure:
-
Prepare Substrate Liposomes: Co-solubilize ceramide and phosphatidylcholine in an organic solvent, evaporate the solvent to form a lipid film, and then rehydrate with buffer followed by sonication to form liposomes.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein (enzyme source), and the test inhibitor at the desired concentration. Pre-incubate for a defined period at 37°C.
-
Initiate Reaction: Start the reaction by adding the substrate mixture containing ceramide liposomes and UDP-[³H]glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a chloroform:methanol solution to extract the lipids.
-
Phase Separation: Add water and centrifuge to separate the organic and aqueous phases. The product, [³H]glucosylceramide, will be in the lower organic phase, while the unreacted UDP-[³H]glucose will remain in the upper aqueous phase.
-
Quantification: Carefully collect the organic phase, evaporate the solvent, and resuspend the lipid residue in a small volume of solvent. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
3. Selectivity Profiling: To determine the selectivity of the inhibitor, similar enzymatic assays should be performed against a panel of other relevant enzymes, particularly other glycosyltransferases and enzymes known to be off-targets for similar classes of compounds. Kinase profiling is also a standard approach to assess broader selectivity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
1. Principle:
-
Treat cells with the inhibitor or vehicle.
-
Heat aliquots of the cell lysate or intact cells to a range of temperatures.
-
Denatured and aggregated proteins are removed by centrifugation.
-
The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot or ELISA).
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a GCS inhibitor.
Conclusion
References
Comparative Analysis of Brain Penetration of Glucosylceramide Synthase (GCS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glucosylceramide synthase (GCS) inhibitors are a promising class of therapeutic agents for lysosomal storage disorders such as Gaucher disease and are being investigated for neurodegenerative conditions like Parkinson's disease. A critical determinant of their efficacy for neurological indications is the ability to cross the blood-brain barrier (BBB) and reach therapeutic concentrations in the central nervous system (CNS). This guide provides a comparative analysis of the brain penetration of several GCS inhibitors, supported by experimental data.
Data Presentation: Quantitative Comparison of Brain Penetration
The following table summarizes the brain penetration data for various GCS inhibitors based on preclinical studies in mice. The unbound brain-to-plasma partition coefficient (Kp,uu,brain) is a key metric, representing the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state. A higher Kp,uu,brain value indicates better brain penetration. The brain-to-plasma concentration ratio (B/P ratio) is also provided where available.
| GCS Inhibitor | Kp,uu,brain | Brain-to-Plasma (B/P) Ratio | Species | Notes |
| T-036 | 0.11[1] | 0.35[2] | Mouse | Orally bioavailable and brain-penetrant.[2] |
| T-690 | 0.26[1] | - | Mouse | An analog of T-036 with improved brain penetration.[1] |
| Venglustat | - | ~0.4[3] | Mouse | Investigational, brain-penetrant GCS inhibitor.[2][4][5] |
| AL00804 | - | ~3[3] | Mouse | A novel, potent, and brain-penetrant GCS inhibitor.[3] |
| GZ667161 | - | - | Mouse | Crosses the BBB and reduces CNS substrates.[2][6] Specific quantitative data not available in the reviewed sources. |
| Eliglustat | - | Poor | - | Does not effectively cross the BBB; it is a substrate of the P-glycoprotein (MDR1) efflux transporter.[2] |
| Compound 15 | 0.20[1] | - | Mouse | A potent and metabolically stable GCS inhibitor with moderate brain penetration.[1] |
Note: "-" indicates that the data was not available in the reviewed search results.
Experimental Protocols
The determination of brain penetration of GCS inhibitors involves several key in vivo and in vitro experimental procedures.
In Vivo Pharmacokinetic Studies in Mice
A common method to assess brain penetration in vivo involves pharmacokinetic studies in rodents, typically mice.[2][7]
-
Drug Administration: The GCS inhibitor is administered to mice, usually orally (p.o.) or via intraperitoneal (i.p.) injection, at a specific dose (e.g., 10 mg/kg).[2][8]
-
Sample Collection: At various time points after administration, blood and brain tissue are collected.[7] Blood is processed to obtain plasma.
-
Sample Analysis: The concentration of the drug in plasma and brain homogenates is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[7]
-
Calculation of Brain-to-Plasma Ratio: The total brain concentration is divided by the total plasma concentration to determine the brain-to-plasma (B/P) ratio.[2]
Determination of Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain)
The Kp,uu,brain provides a more accurate measure of the drug's ability to cross the BBB by accounting for the unbound, pharmacologically active drug concentrations.
-
Measurement of Unbound Fraction in Plasma (fu,p) and Brain (fu,brain): Equilibrium dialysis is a common in vitro method used to determine the fraction of the drug that is not bound to proteins in both plasma and brain homogenate.[9]
-
Calculation of Kp,uu,brain: The Kp,uu,brain is calculated using the following equation: Kp,uu,brain = (AUCbrain / AUCplasma) * (1 / fu,brain) Where AUCbrain is the area under the concentration-time curve in the brain, and AUCplasma is the area under the concentration-time curve in the plasma.[7] Alternatively, it can be estimated from the ratio of total brain to total plasma concentrations (Kp) and the unbound fractions: Kp,uu,brain = Kp * (fu,plasma / fu,brain).
Signaling Pathway and Experimental Workflow Visualization
Glucosylceramide Synthase (GCS) Signaling Pathway
The following diagram illustrates the central role of GCS in the synthesis of glucosylceramide and downstream complex glycosphingolipids. Inhibition of GCS is a therapeutic strategy to reduce the accumulation of these lipids in various diseases.
Caption: Simplified GCS signaling pathway and the mechanism of GCS inhibitors.
Experimental Workflow for Determining Kp,uu,brain
The diagram below outlines the key steps involved in the experimental determination of the unbound brain-to-plasma partition coefficient (Kp,uu,brain).
Caption: Workflow for the experimental determination of Kp,uu,brain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acelinktherapeutics.com [acelinktherapeutics.com]
- 4. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate reduction therapy using Genz-667161 reduces levels of pathogenic components in a mouse model of neuronopathic forms of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. umrs1144.com [umrs1144.com]
- 8. Systemic Delivery of a Glucosylceramide Synthase Inhibitor Reduces CNS Substrates and Increases Lifespan in a Mouse Model of Type 2 Gaucher Disease | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Glucosylceramide Synthase (GCS) Inhibitors: Differential Effects on Glycosphingolipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different Glucosylceramide Synthase (GCS) inhibitors on glycosphingolipid (GSL) profiles, supported by experimental data. GCS is a pivotal enzyme in the biosynthesis of most GSLs, making it a key target for substrate reduction therapy in various diseases, including Gaucher disease and certain cancers. Understanding the differential effects of various GCS inhibitors is crucial for selecting the appropriate tool compound for research or for developing novel therapeutics. Here, we compare two prominent GCS inhibitors: Eliglustat (B216) , an approved therapeutic agent, and GZ667161 , a widely used preclinical tool compound.
Data Presentation: Quantitative Comparison of GCS Inhibitors
The following table summarizes the quantitative effects of Eliglustat and GZ667161 on key glycosphingolipids. It is important to note that the data for Eliglustat is derived from clinical studies in patients with Gaucher disease type 1, while the data for GZ667161 is from preclinical studies in mouse models. This difference in experimental context should be considered when comparing their effects.
| Parameter | Eliglustat | GZ667161 | Reference |
| Target | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) | [1][2] |
| IC50 for GCS | ~24 nM | Potent inhibitor (specific IC50 not consistently reported, but effective in low nanomolar range) | [1] |
| Effect on Glucosylceramide (GlcCer) | Normalization of plasma GlcCer levels in Gaucher disease patients. | Significant reduction in brain and plasma GlcCer levels in a mouse model of GBA-related synucleinopathy. | [3][4] |
| Effect on Glucosylsphingosine (GlcSph) | 73% decline in plasma GlcSph concentrations in Gaucher disease patients. | Significant reduction in brain GlcSph levels in a mouse model. | [3][4] |
| Effect on Downstream GSLs (e.g., GM3) | Normalization of plasma GM3 ganglioside levels. | Reduces downstream GSLs such as GM1 and GM2. | [2][5] |
| Clinical Use | Approved for the long-term treatment of Gaucher disease type 1. | Preclinical research tool; not approved for clinical use. | [6] |
| Brain Penetrance | Does not effectively cross the blood-brain barrier. | CNS-penetrant. | [2] |
Experimental Protocols
Glycosphingolipid (GSL) Extraction from Cultured Cells
This protocol describes a common method for extracting GSLs from cultured cells for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cultured cells treated with GCS inhibitors or vehicle control.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Methanol (B129727) (HPLC grade).
-
Chloroform (B151607) (HPLC grade).
-
Water (LC-MS grade).
-
Sonicator.
-
Centrifuge.
-
Nitrogen gas evaporator.
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Detach the cells using a cell scraper and transfer to a conical tube.
-
Cell Lysis: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Resuspend the cell pellet in a known volume of water.
-
Lipid Extraction: Add a mixture of chloroform and methanol (1:2, v/v) to the cell suspension to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).
-
Sonication: Sonicate the mixture to facilitate cell lysis and lipid extraction.
-
Phase Separation: Add chloroform and water to induce phase separation, resulting in a final solvent ratio of 2:2:1.8 (v/v/v).
-
Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase contains the GSLs.
-
Collection and Drying: Carefully collect the lower organic phase and transfer it to a new tube. Dry the lipid extract under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until LC-MS analysis.
GSL Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the analysis of GSLs using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Reversed-phase C18 or HILIC column.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as methanol or a mixture of mobile phase solvents.
-
Chromatographic Separation: Inject the reconstituted sample onto the LC system. Separate the GSL species using a gradient elution program with appropriate mobile phases (e.g., water/acetonitrile or methanol/water with additives like formic acid or ammonium (B1175870) formate).
-
Mass Spectrometric Detection: Analyze the eluting GSLs using the mass spectrometer in either positive or negative ion mode, depending on the GSL class.
-
Data Acquisition: Acquire data using a multiple reaction monitoring (MRM) method for targeted quantification of specific GSLs or a full scan method for profiling.
-
Data Analysis: Identify and quantify GSL species based on their retention times and specific precursor-to-product ion transitions. Normalize the data to an internal standard and the amount of starting material (e.g., protein concentration or cell number).
Mandatory Visualization
Glycosphingolipid Biosynthesis Pathway and GCS Inhibition
Caption: Inhibition of GCS by Eliglustat and GZ667161 blocks the synthesis of GlcCer and downstream GSLs.
Experimental Workflow for Comparing GCS Inhibitors
Caption: Workflow for assessing the impact of GCS inhibitors on cellular GSL profiles.
Ceramide-Mediated Apoptosis Signaling Pathway
Inhibition of GCS leads to the accumulation of its substrate, ceramide. Elevated ceramide levels can trigger apoptosis through various signaling cascades.
Caption: GCS inhibition can lead to ceramide accumulation, triggering the intrinsic apoptosis pathway.
References
- 1. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outcomes after 18 months of eliglustat therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fas, ceramide and serum withdrawal induce apoptosis via a common pathway in a type II Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of Glucosylceramide Synthase-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glucosylceramide synthase-IN-3 (GCS-IN-3) with other notable GCS inhibitors, focusing on the in vivo validation of their target engagement. The primary method for assessing target engagement of GCS inhibitors in a living system is the direct measurement of the product of the enzyme, glucosylceramide (GlcCer), in various tissues and plasma. A reduction in GlcCer levels serves as a key biomarker for the inhibitor's efficacy.
Glucosylceramide Synthase (GCS) Signaling Pathway
Glucosylceramide synthase is a pivotal enzyme that catalyzes the first step in the synthesis of most glycosphingolipids.[1][2][3] It transfers a glucose molecule from UDP-glucose to ceramide, a bioactive lipid involved in signaling pathways that regulate apoptosis and cell cycle arrest.[1][4] By converting ceramide to glucosylceramide, GCS reduces the cellular levels of pro-apoptotic ceramide, thereby promoting cell survival and proliferation.[2][4] The resulting glucosylceramide serves as a precursor for the synthesis of a vast array of complex glycosphingolipids, which are integral components of the cell membrane and are involved in various cellular processes, including signal transduction and cell-cell recognition.[3][5] Dysregulation of GCS activity has been implicated in various diseases, including cancer and lysosomal storage disorders like Gaucher disease.[1][6]
Comparison of GCS Inhibitors: In Vivo Target Engagement
The following table summarizes the in vivo performance of GCS-IN-3 and other commercially available GCS inhibitors. The primary endpoint for comparison is the reduction of glucosylceramide (GlcCer) in relevant biological matrices.
| Inhibitor | Alternative Names | In Vivo Model | Tissue/Matrix | Dose | % GlcCer Reduction (Approx.) | Reference |
| GCS-IN-3 | BZ1 | Mouse | Brain | 30 mg/kg | ~50% | [6] |
| Miglustat | Zavesca®, N-butyldeoxynojirimycin | Gaucher Disease Type 1 Patients | Plasma | 100 mg, TID | Less than ERT | [7] |
| Venglustat | Ibiglustat, GZ/SAR402671 | GBA-related synucleinopathy mouse model | Brain | Not specified | Significant reduction | [8][9] |
| Eliglustat | Cerdelga® | Gaucher Disease Type 1 Patients | Plasma | Not specified | Comparable to ERT | [7] |
Note: Direct head-to-head comparative studies under the same experimental conditions are limited. The data presented is a synthesis from multiple independent studies and should be interpreted with caution. ERT refers to Enzyme Replacement Therapy, the standard of care for Gaucher disease.
Experimental Protocols
In Vivo Target Engagement Validation Workflow
Validating the in vivo target engagement of a GCS inhibitor typically involves administering the compound to an animal model, followed by the collection of tissues and/or plasma for the quantification of glucosylceramide.
Detailed Methodology: Quantification of Glucosylceramide by LC-MS/MS
The following protocol provides a general outline for the quantification of glucosylceramide in mouse plasma. This method can be adapted for other tissues with appropriate modifications to the extraction procedure.
1. Sample Preparation and Lipid Extraction:
-
To 50 µL of mouse plasma, add an internal standard (e.g., a stable isotope-labeled GlcCer analog).
-
Extract lipids using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[10]
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).[10]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions of glucosylceramide and the internal standard.[11] The specific m/z transitions will depend on the ceramide species being analyzed.
-
3. Data Analysis and Quantification:
-
Generate a standard curve using known concentrations of a glucosylceramide standard.
-
Calculate the concentration of glucosylceramide in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the GlcCer concentration to the total protein content of the initial plasma sample if required.
This guide provides a foundational understanding of the methods used to validate the in vivo target engagement of GCS-IN-3 and offers a comparison with other GCS inhibitors based on available preclinical and clinical data. Researchers are encouraged to consult the cited literature for more detailed protocols and specific experimental conditions.
References
- 1. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 4. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel glucosylceramide synthase inhibitor attenuates alpha synuclein pathology and lysosomal dysfunction in preclinical models of synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of human plasma glucosylceramide assay sensitivity using delipidized plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Glucosylceramide Synthase-IN-3 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Glucosylceramide Synthase-IN-3 with Alternative Inhibitors
This guide provides a comparative overview of the enzymatic cross-reactivity of this compound, a potent inhibitor of Glucosylceramide synthase (GCS). Due to the limited publicly available cross-reactivity data for this compound, this document focuses on its on-target potency in comparison to other well-characterized GCS inhibitors, for which off-target activities have been documented. This comparison aims to offer a valuable resource for researchers selecting the most appropriate chemical probe for their studies in glycosphingolipid metabolism and associated diseases.
Glucosylceramide synthase (GCS), an enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids, is a significant therapeutic target for lysosomal storage disorders such as Gaucher disease.[1] The specificity of small molecule inhibitors for their intended target is paramount to minimize off-target effects and ensure the reliability of experimental outcomes.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other commonly used GCS inhibitors against their primary target and key off-targets. The off-target enzymes listed are structurally or functionally related to GCS and are common liabilities for this class of inhibitors.
| Inhibitor | Primary Target | IC50 (nM) | Off-Target Enzyme | IC50 (µM) |
| This compound (BZ1) | Human GCS | 16 | Data Not Publicly Available | Data Not Publicly Available |
| Eliglustat | Human GCS | 24[2] | Lysosomal Glucocerebrosidase (GBA1) | >2500[3] |
| Non-lysosomal Glucosylceramidase (GBA2) | 1600[3] | |||
| Sucrase/Maltase | >10[3] | |||
| Miglustat (B1677133) | Human GCS | 22000[4] | Intestinal Sucrase-Isomaltase | Inhibition is a known off-target effect[5] |
| α-glucosidase I and II | Inhibition at micromolar concentrations[1] | |||
| AMP-Deoxynojirimycin (AMP-DNM) | Human GCS | 25[6] | Non-lysosomal Glucosylceramidase (GBA2) | 0.0003[6] |
Note: A lower IC50 value indicates higher potency. The lack of publicly available cross-reactivity data for this compound is a significant limitation for a comprehensive comparison. Researchers are advised to perform their own selectivity profiling.
Signaling Pathway and Experimental Workflow
To provide a better context for the role of GCS and the assessment of its inhibitors, the following diagrams illustrate the glycosphingolipid synthesis pathway and a general workflow for inhibitor profiling.
Caption: Role of GCS in Glycosphingolipid Synthesis.
Caption: General Workflow for Inhibitor Selectivity Profiling.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro enzyme inhibition assays relevant to the cross-reactivity profiling of GCS inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
Glucosylceramide Synthase (GCS) Activity Assay (Fluorescence-based)
This protocol is adapted from methods utilizing fluorescently labeled substrates.
Materials:
-
GCS enzyme source (e.g., microsomes from cells overexpressing GCS)
-
Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Stop solution (e.g., chloroform:methanol, 2:1 v/v)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the GCS enzyme source in the assay buffer.
-
Add the test inhibitor at various concentrations (typically a serial dilution) or the vehicle control to the reaction mixture. Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorescent ceramide substrate and UDP-glucose.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution to extract the lipids.
-
Separate the fluorescent product (NBD-glucosylceramide) from the unreacted substrate using HPLC.
-
Quantify the fluorescent signal of the product.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Glucocerebrosidase (GBA1/GBA2) Activity Assay (Fluorometric)
This assay uses a fluorogenic substrate to measure the activity of GBA1 (lysosomal) and GBA2 (non-lysosomal).
Materials:
-
Cell or tissue lysates as the enzyme source.
-
Fluorogenic substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Assay buffer for GBA1 (e.g., McIlvaine buffer, pH 5.4, with 0.2% sodium taurocholate).
-
Assay buffer for GBA2 (e.g., McIlvaine buffer, pH 5.8).
-
Test inhibitor and vehicle control.
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Fluorescence plate reader (Ex/Em = ~360/445 nm).
Procedure:
-
Prepare cell or tissue lysates in an appropriate lysis buffer.
-
In a microplate, add the lysate to the respective assay buffer (with taurocholate for GBA1 to inhibit GBA2, and without for total glucosidase activity).
-
Add the test inhibitor at various concentrations or the vehicle control. Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the 4-MUG substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone.
-
Calculate the percentage of inhibition and determine the IC50 value.
Intestinal α-Glucosidase (Sucrase-Isomaltase) Inhibition Assay
This colorimetric assay measures the activity of intestinal disaccharidases.
Materials:
-
Source of intestinal α-glucosidases (e.g., rat intestinal acetone (B3395972) powder).
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) or sucrose.
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8).
-
Test inhibitor and vehicle control.
-
Stop solution (e.g., 1 M sodium carbonate).
-
Spectrophotometer or plate reader (405 nm for pNPG).
Procedure:
-
Prepare a solution of the α-glucosidase enzyme in the assay buffer.
-
In a microplate, add the enzyme solution and the test inhibitor at various concentrations or the vehicle control. Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (pNPG or sucrose).
-
Incubate at 37°C for 20-30 minutes.
-
If using pNPG, stop the reaction by adding sodium carbonate and measure the absorbance at 405 nm. If using sucrose, the released glucose can be quantified using a glucose oxidase-peroxidase coupled assay.
-
Calculate the percentage of inhibition and determine the IC50 value.
This guide highlights the potent and specific nature of this compound for its primary target, GCS. However, the absence of comprehensive public data on its cross-reactivity underscores the critical need for researchers to independently validate the selectivity of this and any other chemical probe in their experimental systems. The provided comparative data and experimental protocols serve as a foundational resource for such investigations.
References
- 1. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
Safety Operating Guide
Safe Disposal of Glucosylceramide Synthase-IN-3: A Procedural Guide
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are familiar with the potential hazards. While specific toxicological properties of Glucosylceramide synthase-IN-3 have not been thoroughly investigated, it is prudent to handle it with caution.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation. For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]
General Handling Advice:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Wash thoroughly after handling.[2]
-
A safety shower and eye wash station should be readily available.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any materials used for spill cleanup in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not discharge into drains or sewers.[2]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Container Management:
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers securely closed when not in use.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
3. Spill and Contamination Response:
-
In case of a spill, evacuate the immediate area.
-
For small spills, if properly trained and equipped, carefully clean up the material. Avoid generating dust.
-
Collect all spill cleanup materials in a sealed container and label it as hazardous waste.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Storage of Waste:
-
Store hazardous waste in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all required paperwork is completed for the waste manifest.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits and specific hazard classifications are not available. The following table summarizes general safety and disposal information based on best practices for similar laboratory chemicals.
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C21H20FN3O3 | PubChem[3] |
| Physical State | Assumed to be a solid powder | General Practice |
| Known Hazards | Toxicological properties not thoroughly investigated. Handle with caution. | Biosynth[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids | General Guidance[4] |
| Disposal Method | Dispose of as hazardous waste via a licensed contractor. Do not discharge into drains. | Biosynth[2], Sigma-Aldrich |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Researchers should develop a specific Standard Operating Procedure (SOP) for their experiments that includes safety precautions, handling, and waste disposal, and have it approved by their institution's safety committee.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Glucosylceramide Synthase-IN-3
Essential safety protocols and logistical plans are critical for the secure handling and disposal of Glucosylceramide synthase-IN-3, a potent enzyme inhibitor utilized in advanced biomedical research. This guide provides immediate, actionable information for laboratory personnel, ensuring operational integrity and personal safety.
Researchers and drug development professionals working with this compound must adhere to stringent safety measures to mitigate potential risks associated with this bioactive compound. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling potent enzyme inhibitors and active pharmaceutical ingredients (APIs) provide a robust framework for ensuring laboratory safety.
Personal Protective Equipment (PPE): A Multi-Laden Approach
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the essential protective gear required when handling this compound, particularly in its powdered form, which poses an inhalation risk.
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to prevent eye contact with powders or solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound. |
| Respiratory Protection | N95/P100 Respirator | When handling the powdered form of the compound, a NIOSH-approved N95 or P100 respirator is crucial to prevent inhalation of fine particles.[1] |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn to protect skin and clothing from contamination. |
Operational and Disposal Protocols: Ensuring a Safe Workflow
Adherence to standardized operational and disposal procedures is paramount to maintaining a safe laboratory environment. The following step-by-step guidance outlines the critical stages of handling this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The product information for a similar compound suggests storage at -20°C for long-term stability.[2]
-
Labeling: Ensure the container is clearly labeled with the compound's identity and any relevant hazard warnings.
Handling and Preparation:
-
Designated Area: All handling of the powdered compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance safety enclosure, to minimize inhalation exposure.[3]
-
Weighing: Use a dedicated and calibrated balance for weighing the powder. Employ careful techniques to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Spill Management:
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: For small spills, carefully cover the spill with an absorbent material.
-
Cleanup: Wearing appropriate PPE, gently sweep or wipe up the material and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
Disposal Plan:
The disposal of this compound and any contaminated materials must comply with all applicable federal, state, and local regulations for chemical waste.[4]
-
Waste Collection: Collect all waste, including unused compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and appropriate waste container.
-
Waste Segregation: Segregate chemical waste from other laboratory waste streams.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[5]
Experimental Workflow: A Visual Guide
To further clarify the handling process, the following diagram illustrates the key stages of the experimental workflow for this compound, from initial receipt to final disposal.
Caption: Workflow for Handling this compound.
By implementing these comprehensive safety and logistical measures, research institutions can foster a secure environment for the handling of potent compounds like this compound, thereby protecting their personnel and ensuring the integrity of their vital work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
